molecular formula C8H9BrN2 B1525706 1-(5-Bromopyridin-2-yl)cyclopropanamine CAS No. 944718-22-3

1-(5-Bromopyridin-2-yl)cyclopropanamine

Cat. No.: B1525706
CAS No.: 944718-22-3
M. Wt: 213.07 g/mol
InChI Key: GCXOCGMUISIQHN-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)cyclopropanamine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromopyridin-2-yl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-2-yl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXOCGMUISIQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723434
Record name 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944718-22-3
Record name 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)cyclopropanamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(5-Bromopyridin-2-yl)cyclopropanamine, a valuable building block in medicinal chemistry. The document details its synthesis, reactivity, and potential applications, with a focus on its role in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic utilization of this versatile molecule.

Introduction

1-(5-Bromopyridin-2-yl)cyclopropanamine is a synthetically useful molecule that incorporates three key structural motifs: a pyridine ring, a bromine atom, and a cyclopropylamine group. The pyridine ring is a common scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of molecular diversity. The cyclopropylamine moiety, a bioisostere for larger and more flexible groups, can enhance metabolic stability, improve binding affinity, and reduce off-target effects of drug candidates. This unique combination of features makes 1-(5-Bromopyridin-2-yl)cyclopropanamine a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibitors.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Bromopyridin-2-yl)cyclopropanamine is presented in the table below. It is important to note that some of these values are predicted based on computational models.

PropertyValueSource
CAS Number 944718-22-3[3]
Molecular Formula C₈H₉BrN₂[3]
Molecular Weight 213.07 g/mol [3]
Appearance Solid[4]
Predicted Boiling Point 273.8 ± 35.0 °C[3]
Predicted Density 1.604 ± 0.06 g/cm³[3]
Predicted pKa 7.29 ± 0.20[3]
Storage Temperature 0-8 °C[3]

Synthesis

A reliable synthetic route to 1-(5-Bromopyridin-2-yl)cyclopropanamine has been reported starting from 2-Cyano-5-bromopyridine. The following protocol is based on a documented procedure and provides a clear pathway to this valuable intermediate.

Diagram of Synthesis Workflow

Synthesis cluster_reagents1 Reagents for Step 1 cluster_reagents2 Reagent for Step 2 A 2-Cyano-5-bromopyridine B Titanium(IV) isopropoxide, Ethylmagnesium bromide in Diethyl ether, -78°C to RT A->B Step 1 C Intermediate Complex D Boron trifluoride diethyl etherate in Diethyl ether C->D Step 2 E 1-(5-Bromopyridin-2-yl)cyclopropanamine Ti_isopropoxide Ti(O-iPr)₄ EtMgBr EtMgBr BF3 BF₃·OEt₂

Caption: Synthetic workflow for 1-(5-Bromopyridin-2-yl)cyclopropanamine.

Experimental Protocol

Step 1: Formation of the Intermediate Complex

  • Suspend 2-Cyano-5-bromopyridine (1.0 g, 5.46 mmol) in diethyl ether (30 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add titanium(IV) isopropoxide (1.7 mL, 6.01 mmol) dropwise to the stirred suspension.

  • After 5 minutes, add ethylmagnesium bromide (3M in diethyl ether, 4.0 mL) dropwise.

  • Maintain the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

Step 2: Formation of 1-(5-Bromopyridin-2-yl)cyclopropanamine

  • To the reaction mixture from Step 1, add boron trifluoride diethyl etherate (1.55 g, 10.92 mmol) dropwise.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Separate the aqueous layer and wash it with diethyl ether.

  • Basify the aqueous layer to a pH of 10 with an appropriate base (e.g., NaOH solution).

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a 1:1 mixture of hexanes and ethyl acetate as the eluent to afford the desired product.

Analytical Data

¹H NMR Spectroscopy

The structure of the synthesized 1-(5-Bromopyridin-2-yl)cyclopropanamine can be confirmed by ¹H NMR spectroscopy. The reported chemical shifts are as follows:

  • ¹H NMR (400 MHz, CDCl₃) δ 8.5 (d, 1H), 7.7 (m, 1H), 7.3 (d, 1H), 1.25 (m, 2H), 1.15 (m, 2H).

Reactivity Profile

1-(5-Bromopyridin-2-yl)cyclopropanamine possesses two primary sites of reactivity: the bromine atom on the pyridine ring and the primary amine of the cyclopropylamine moiety.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, providing a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies.

Diagram of Suzuki-Miyaura Coupling

SuzukiCoupling A 1-(5-Bromopyridin-2-yl)cyclopropanamine C Pd Catalyst, Base A->C B Arylboronic Acid (R-B(OH)₂) B->C D 1-(5-Arylpyridin-2-yl)cyclopropanamine C->D

Caption: General scheme for Suzuki-Miyaura cross-coupling.

N-Acylation

The primary amine of the cyclopropylamine group is readily acylated using standard coupling reagents. This allows for the introduction of a variety of substituents, which can be used to modulate the physicochemical properties of the molecule and explore interactions with biological targets.

Applications in Drug Discovery

The unique structural features of 1-(5-Bromopyridin-2-yl)cyclopropanamine make it a highly valuable building block in drug discovery.

  • Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established pharmacophore in many kinase inhibitors. The ability to introduce diverse substituents at the 5-position via Suzuki coupling allows for the fine-tuning of inhibitor potency and selectivity.[1]

  • Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to block sites of metabolism, thereby improving the pharmacokinetic profile of the molecule.

  • Three-Dimensionality: The rigid, three-dimensional nature of the cyclopropyl ring can help to pre-organize the molecule for optimal binding to its biological target, leading to increased potency.

Safety and Handling

1-(5-Bromopyridin-2-yl)cyclopropanamine is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(5-Bromopyridin-2-yl)cyclopropanamine is a versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two orthogonal reactive sites allow for the rapid generation of diverse compound libraries. The incorporation of the cyclopropylamine moiety offers potential advantages in terms of metabolic stability and binding affinity. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will be crucial for the successful development of the next generation of medicines.

References

Sources

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

1-(5-Bromopyridin-2-yl)cyclopropanamine, identified by its CAS number 944718-22-3, is a sophisticated heterocyclic compound that has garnered significant interest within the drug discovery and development landscape.[1][2] This molecule ingeniously combines three key structural motifs, each contributing unique physicochemical and pharmacological properties: a pyridine ring, a bromine substituent, and a cyclopropylamine moiety. The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[3] The bromo-substituent serves as a crucial synthetic handle, enabling a diverse range of cross-coupling reactions for the generation of analog libraries. Finally, the cyclopropylamine group is a well-established pharmacophore known to impart conformational rigidity, improve metabolic stability, and modulate pKa, often leading to enhanced target affinity and selectivity. This technical guide provides a comprehensive overview of 1-(5-Bromopyridin-2-yl)cyclopropanamine, including its physicochemical properties, a detailed synthetic protocol, and its potential applications in medicinal chemistry.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 1-(5-Bromopyridin-2-yl)cyclopropanamine.

PropertyValueSource
CAS Number 944718-22-3[1]
Molecular Formula C₈H₉BrN₂[1]
Molecular Weight 213.07 g/mol [1]
Appearance Solid (predicted)[2]
Boiling Point (Predicted) 273.8 ± 35.0 °C[1]
Density (Predicted) 1.604 ± 0.06 g/cm³[1]
pKa (Predicted) 7.29 ± 0.20[1]
Canonical SMILES C1CC1(C2=NC=C(C=C2)Br)N[2]
InChI Key GCXOCGMUISIQHN-UHFFFAOYSA-N[2]

Synthesis Workflow: A Mechanistic Approach

The synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanamine can be efficiently achieved through a Kulinkovich-Szymoniak type reaction, starting from the readily available 5-Bromo-2-pyridinecarbonitrile.[4] This elegant and powerful transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to construct the cyclopropylamine moiety directly onto the pyridine scaffold.

G cluster_0 Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanamine 5-Bromo-2-pyridinecarbonitrile 5-Bromo-2-pyridinecarbonitrile Aza-titanacyclopentene Intermediate Aza-titanacyclopentene Intermediate 5-Bromo-2-pyridinecarbonitrile->Aza-titanacyclopentene Intermediate Reaction with Titanacyclopropane Ethylmagnesium bromide Ethylmagnesium bromide Titanacyclopropane Intermediate Titanacyclopropane Intermediate Ethylmagnesium bromide->Titanacyclopropane Intermediate Reacts with Titanium(IV) isopropoxide Titanium(IV) isopropoxide Titanium(IV) isopropoxide->Titanacyclopropane Intermediate Catalyzes formation of Titanacyclopropane Intermediate->Aza-titanacyclopentene Intermediate Forms Hydrolysis Hydrolysis Aza-titanacyclopentene Intermediate->Hydrolysis Undergoes 1-(5-Bromopyridin-2-yl)cyclopropanamine 1-(5-Bromopyridin-2-yl)cyclopropanamine Hydrolysis->1-(5-Bromopyridin-2-yl)cyclopropanamine Yields

Caption: Proposed synthesis workflow for 1-(5-Bromopyridin-2-yl)cyclopropanamine.

Detailed Experimental Protocol

This protocol is based on the principles of the Kulinkovich-Szymoniak reaction for the synthesis of cyclopropylamines from nitriles.[5]

Materials:

  • 5-Bromo-2-pyridinecarbonitrile

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and magnetic stirrer.

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of 5-Bromo-2-pyridinecarbonitrile (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Catalyst Addition: To the stirred solution, add Titanium(IV) isopropoxide (1.1 equivalents) dropwise at room temperature.

  • Grignard Reagent Addition: The reaction mixture is cooled to 0 °C using an ice bath. Ethylmagnesium bromide (2.2 equivalents) is then added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The causality behind the slow, cooled addition is to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting nitrile. The formation of the titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide is the key mechanistic step that enables the subsequent cyclopropanation of the nitrile.[6]

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. The resulting mixture is stirred vigorously for 30 minutes, during which a precipitate of titanium salts will form.

  • Extraction: The mixture is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted two more times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude 1-(5-Bromopyridin-2-yl)cyclopropanamine can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Role in Drug Discovery and Development

The structural architecture of 1-(5-Bromopyridin-2-yl)cyclopropanamine makes it a highly attractive building block for the synthesis of novel therapeutic agents. The 2-aminopyridine moiety is a known "unsung hero" in drug discovery, offering a simple and versatile scaffold for creating molecules with a wide range of biological activities.[7][8] Furthermore, the incorporation of a cyclopropylamine group can significantly enhance the pharmacological profile of a drug candidate by improving its metabolic stability and target-binding affinity.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The 2-aminopyridine motif is particularly adept at forming key hydrogen bonds in this region. The bromine atom at the 5-position of the pyridine ring provides a convenient point for diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the surrounding chemical space to optimize potency and selectivity. The cyclopropylamine can be envisioned to project into a solvent-exposed region or a specific sub-pocket of the kinase, further enhancing binding affinity.

G cluster_1 Hypothetical Kinase Inhibition 1-(5-Bromopyridin-2-yl)cyclopropanamine Derivative 1-(5-Bromopyridin-2-yl)cyclopropanamine Derivative ATP Binding Site ATP Binding Site 1-(5-Bromopyridin-2-yl)cyclopropanamine Derivative->ATP Binding Site Binds to Protein Kinase Protein Kinase Protein Kinase->ATP Binding Site Substrate Binding Site Substrate Binding Site Protein Kinase->Substrate Binding Site Hinge Region Hinge Region ATP Binding Site->Hinge Region Phosphorylation Phosphorylation ATP Binding Site->Phosphorylation Blocks ATP binding, preventing Cellular Response Cellular Response Phosphorylation->Cellular Response Inhibits

Caption: Potential mechanism of action as a kinase inhibitor.

Conclusion

1-(5-Bromopyridin-2-yl)cyclopropanamine is a molecule of significant synthetic and medicinal chemistry interest. Its unique combination of a functionalized pyridine ring and a cyclopropylamine moiety provides a versatile platform for the development of novel small molecule therapeutics. The synthetic route outlined in this guide, based on the robust Kulinkovich-Szymoniak reaction, offers a reliable method for its preparation. As the quest for new and effective drugs continues, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

  • Alfa Chemistry. 1-(5-Bromopyridin-2-yl)cyclopropanamine. [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. CN104402805A - 2-bromopyridine synthesis method.
  • Wikipedia. Kulinkovich reaction. [Link]

  • MySkinRecipes. 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • ACS Publications. Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. [Link]

  • RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]

  • TSpace. Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. [Link]

  • NIH. Cyclopropanamine Compounds and Use Thereof. [Link]

  • RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]

  • NIH. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. [Link]

  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • PubMed. Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits. [Link]

  • Frontiers. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. [Link]

  • NIH. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Kulinkovich Cyclopropanation. [Link]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 1-(5-Bromopyridin-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(5-Bromopyridin-2-yl)cyclopropanamine, a key building block in contemporary medicinal chemistry. The cyclopropylamine motif is of significant interest in drug discovery due to its unique conformational properties and its ability to modulate physicochemical parameters.[1][2] This document moves beyond a simple recitation of analytical data, offering instead a logical, field-proven workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, where the causality behind experimental choices is explained, ensuring that researchers, scientists, and drug development professionals can confidently and unambiguously confirm the molecular structure of the title compound and its analogs.

Foundational Characterization: From Synthesis to Molecular Formula

The journey of structure elucidation begins with a foundational understanding of the molecule's origin and its basic physical properties. The title compound, 1-(5-Bromopyridin-2-yl)cyclopropanamine, is a solid at room temperature with the molecular formula C₈H₉BrN₂.[3][4]

A common synthetic route, as described in patent literature, involves a titanium-mediated reaction between 2-Cyano-5-bromopyridine and ethylmagnesium bromide, followed by treatment with boron trifluoride diethyl etherate.[5] Understanding the synthesis is critical, as it informs the analyst about potential starting material carryover or side-product formation, which could complicate spectral interpretation.

Logical Synthesis Workflow

The diagram below outlines the key transformations in a representative synthesis of the target compound.

cluster_synthesis Synthesis Pathway A 2-Cyano-5-bromopyridine B Titanacyclopropane Intermediate A->B 1. Ti(OiPr)₄, EtMgBr 2. BF₃·OEt₂ C 1-(5-Bromopyridin-2-yl)cyclopropanamine B->C Hydrolysis/Workup

Caption: A simplified workflow for the synthesis of the target molecule.

Table 1: Core Molecular Properties

This table summarizes the fundamental chemical and physical properties of 1-(5-Bromopyridin-2-yl)cyclopropanamine.

PropertyValueSource
CAS Number944718-22-3[3][4]
Molecular FormulaC₈H₉BrN₂[3][4]
Molecular Weight213.07 g/mol [3][4]
Monoisotopic Mass211.99491 Da[4]
Predicted Boiling Point273.8 ± 35.0 °C[3]
Predicted Density1.604 ± 0.06 g/cm³[3]
Physical StateSolid[4]

Mass Spectrometry: Confirming Mass and Elemental Composition

Causality: The first step in any structural analysis is to confirm the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. The presence of a bromine atom provides a highly characteristic isotopic signature that serves as an immediate validation point.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation to form the [M+H]⁺ ion.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Analysis Mode: Operate in positive ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

Data Interpretation and Expected Results

The most crucial piece of information from the mass spectrum is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic doublet of peaks with a nearly 1:1 intensity ratio, separated by approximately 2 m/z units, is expected.

Table 2: Predicted HRMS Data for [M+H]⁺ Ion

IonCalculated Exact Mass (m/z)Isotope
[C₈H₁₀⁷⁹BrN₂]⁺213.00252⁷⁹Br
[C₈H₁₀⁸¹BrN₂]⁺214.99987⁸¹Br

The observation of this doublet provides definitive evidence for the presence of a single bromine atom in the molecule. The high-resolution data allows for the calculation of the elemental formula, which must match C₈H₉BrN₂ within the instrument's mass accuracy tolerance. Fragmentation patterns, though complex, can offer further structural clues, often showing the loss of the amino group (-NH₂) or fragmentation of the strained cyclopropane ring.[6][7]

Infrared Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this molecule, we expect to see characteristic vibrations for the amine N-H bonds, aromatic C-H bonds, aliphatic C-H bonds, and the pyridine ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

  • Data Acquisition: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.[8]

Data Interpretation and Expected Results

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic (Pyridine)
3000-2850C-H StretchAliphatic (Cyclopropane)
~1600, ~1560, ~1470C=C, C=N StretchPyridine Ring
~1420CH₂ ScissoringCyclopropane
~600C-Br StretchAryl Bromide

The presence of a medium-intensity, two-pronged peak in the 3400-3250 cm⁻¹ region is a strong indicator of the primary amine. The combination of aromatic and aliphatic C-H stretches confirms the presence of both the pyridine and cyclopropane moieties.[9][10]

Nuclear Magnetic Resonance: The Definitive Structural Blueprint

Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon and confirms the precise connectivity of the molecular fragments.

Experimental Protocol: General NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), as indicated by available synthesis data.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

¹H NMR: Proton Environment and Connectivity
  • Expected Results: The ¹H NMR spectrum should show three signals in the aromatic region corresponding to the pyridine protons and at least two signals in the aliphatic region for the cyclopropane protons. The amine protons may appear as a broad singlet.

  • Interpretation: The pyridine ring exhibits a specific substitution pattern. H6 (adjacent to N) will be a doublet. H4 (between the bromo and the C2-substituent) will be a doublet of doublets. H3 (adjacent to the bromo group) will be a doublet. The four protons on the cyclopropane ring are diastereotopic, leading to complex multiplets due to geminal and vicinal coupling. The literature data (δ 8.5 (d, 1H), 7.7 (dd, 1H), 7.3 (d, 1H), 1.25 (m, 2H), 1.15 (m, 2H)) provides an excellent reference point.[5]

¹³C{¹H} NMR: The Carbon Skeleton
  • Expected Results: A total of 8 distinct carbon signals are predicted. Five signals in the downfield region (~110-165 ppm) for the pyridine ring and three signals in the upfield region for the cyclopropane group.

  • Interpretation: The C2 carbon, being attached to both the nitrogen and the cyclopropyl group, will appear significantly downfield relative to other pyridine carbons. The C5 carbon attached to the bromine will be influenced by the halogen's electronic effects. The quaternary carbon of the cyclopropane ring (C1') will be distinct from the two equivalent methylene carbons (C2', C3').

2D NMR: Assembling the Puzzle

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will show a clear correlation between H3 and H4, and between H4 and H6 of the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to. It provides an unambiguous link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons over 2-3 bonds.

Caption: Key HMBC correlations confirming the link between the cyclopropyl and pyridine rings.

Crucial HMBC Correlations for Structure Confirmation:

  • Cyclopropyl H(2'/3') to Pyridine C2: This correlation is the most critical as it definitively connects the cyclopropane ring to the C2 position of the pyridine.

  • Pyridine H6 to C5: Shows the 3-bond coupling across the ring, confirming the relative positions.

  • Pyridine H4 to C2 and C5: These correlations lock in the position of H4 between the two substituted carbons.

Integrated Data Analysis and Final Confirmation

The final step is to integrate all spectroscopic data to ensure a cohesive and unambiguous structural assignment.

Structure Elucidation Workflow

The following diagram illustrates the logical flow of the entire process, where each piece of data validates the others.

cluster_workflow Comprehensive Structure Elucidation Workflow A Hypothesized Structure C₈H₉BrN₂ B Mass Spectrometry (HRMS) Confirm MW & Formula (Isotopic Pattern for Br) A->B C IR Spectroscopy Identify Functional Groups (-NH₂, Pyridine, C-Br) A->C D ¹H & ¹³C NMR Map H/C Frameworks A->D E 2D NMR (COSY, HSQC, HMBC) Establish Connectivity B->E C->E D->E F Final Structure Confirmed E->F

Caption: The integrated workflow for unambiguous structure confirmation.

Table 4: Consolidated Spectroscopic Data Summary
TechniqueObservationInterpretation
HRMS [M+H]⁺ at m/z 213.0025 / 215.0005 (~1:1)Confirms molecular formula C₈H₉BrN₂ and presence of one Br atom.
IR 3350 (m), 3050 (w), 2950 (w), 1580 (s) cm⁻¹Confirms presence of -NH₂, aromatic C-H, aliphatic C-H, and pyridine ring.
¹H NMR δ ~8.5 (d), ~7.7 (dd), ~7.3 (d); ~1.2 (m), ~1.1 (m)1,2,4-trisubstituted pyridine ring and a diastereotopic 4-proton system of cyclopropane.
¹³C NMR 8 signals (5 aromatic, 3 aliphatic)Confirms the 8 unique carbons in the proposed structure.
HMBC Key correlation from cyclopropyl protons to pyridine C2Unambiguously links the two core fragments of the molecule.

By following this systematic and multi-technique approach, the structure of 1-(5-Bromopyridin-2-yl)cyclopropanamine can be elucidated with the highest degree of scientific confidence, providing a solid foundation for its application in research and development.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications . Longdom Publishing. [Link]

  • Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes . ACS Publications - Organic Letters. [Link]

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material . National Institutes of Health (NIH). [Link]

  • Metabolism of cyclopropyl groups . Hypha Discovery Blogs. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders . MDPI. [Link]

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors . National Institutes of Health (NIH). [Link]

Sources

Technical Assessment: Commercial & Synthetic Accessibility of 1-(5-Bromopyridin-2-yl)cyclopropanamine

[1]

Executive Summary

1-(5-Bromopyridin-2-yl)cyclopropanamine (CAS: 944718-22-3) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2] Its structural value lies in the cyclopropylamine moiety, which acts as a conformational lock, restricting the rotatable bonds often found in linear alkyl chains, thereby potentially improving metabolic stability and binding affinity.

Commercially, this compound is classified as a boutique research chemical rather than a bulk commodity. While listed by several catalog vendors, inventory is typically low (milligram to gram scale), with high unit costs (

Kulinkovich-Szymoniak reaction1

Compound Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine
CAS Number 944718-22-3 (Free base)1384265-23-9 (Dihydrochloride salt)
Molecular Formula C₈H₉BrN₂
Molecular Weight 213.08 g/mol
Predicted LogP ~1.2 (Moderate lipophilicity)
pKa (Predicted) ~7.3 (Conjugate acid of amine)
Physical State Off-white to pale yellow solid
Storage 2–8°C, under inert atmosphere (Ar/N₂); Hygroscopic

Commercial Supply Landscape

The commercial availability of this compound is characterized by a high "make-on-demand" prevalence.[1] Researchers should exercise caution regarding lead times, as "In Stock" statuses on aggregator sites often reflect virtual inventory.

Primary Supply Tiers
  • Tier 1 (Stocked, Fast Ship): Specialized building block vendors (e.g., Matrix Scientific, AK Scientific, BLDpharm). Typical pack sizes are 250 mg, 500 mg, and 1 g.

  • Tier 2 (Sourcing/Aggregators): Large catalog houses (e.g., Sigma-Aldrich via AldrichCPR) often source from Tier 1 or Chinese CROs, adding markup and lead time.[1]

  • Tier 3 (Bulk Manufacturing): Chinese CROs (e.g., Tetranov, ChemScene) offer custom synthesis for >10 g orders.

Cost Analysis (Estimated)
  • 500 mg: $500 – $900 USD[1]

  • 1 g: $1,200 – $2,000 USD[1]

  • Custom Synthesis (10 g+): Typically significantly lower per-gram cost, but requires 4–6 weeks lead time.[1]

Synthetic Accessibility: The "Make vs. Buy" Decision

Given the high commercial cost, synthesis is often the preferred route for medicinal chemistry campaigns requiring >5 grams. The most robust route is the Kulinkovich-Szymoniak reaction , which converts nitriles directly to primary cyclopropylamines using a titanium-mediated cyclopropanation.[1]

Core Synthetic Route: Kulinkovich-Szymoniak Cyclopropanation

This method utilizes 5-bromo-2-pyridinecarbonitrile (CAS 97483-77-7) as the starting material, which is significantly cheaper (~$50/5g) than the target amine.[1]

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide (EtMgBr) and titanium(IV) isopropoxide (Ti(OiPr)₄).[3] This species acts as a 1,2-dicarbanion equivalent, attacking the nitrile group.

SynthesisPathStart5-Bromo-2-pyridinecarbonitrile(Commercial Starting Material)IntermediateAzatitanacyclopenteneIntermediateStart->Intermediate Ligand Exchange & CyclopropanationReagentsEtMgBr (2.2 equiv)Ti(OiPr)4 (1.1 equiv)Et2O / THFReagents->IntermediateProduct1-(5-Bromopyridin-2-yl)cyclopropanamineIntermediate->Product Lewis Acid DeprotectionLewisAcidBF3·OEt2 orAcidic WorkupLewisAcid->Product

Figure 1: The Kulinkovich-Szymoniak synthetic pathway for converting cyanopyridines to cyclopropylamines.[1][4]

Detailed Experimental Protocol

Note: This protocol is adapted from standard Szymoniak conditions for heteroaryl nitriles.

Reagents:

  • 5-Bromo-2-pyridinecarbonitrile (1.0 equiv)[1]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.1 equiv)[1]

  • Ethylmagnesium bromide (EtMgBr) (3.0 M in Et₂O, 2.2–2.5 equiv)

  • Boron trifluoride diethyl etherate (BF₃[1]·OEt₂) (2.0 equiv)[1]

  • Dry THF or Et₂O (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow. Add 5-bromo-2-pyridinecarbonitrile (1.0 equiv) and dry THF (0.1 M concentration).

  • Titanium Addition: Add Ti(OiPr)₄ (1.1 equiv) via syringe.[1] The solution typically turns yellow/orange.

  • Grignard Addition (Critical Step): Cool the mixture to -78°C. Add EtMgBr solution dropwise over 30–45 minutes. Caution: Exothermic.[1] The color will darken to dark brown/black (formation of the active titanacyclopropane species).

  • Warming: Allow the reaction to warm slowly to room temperature over 1 hour and stir for an additional 1–2 hours.

  • Lewis Acid Activation: Cool the mixture back to 0°C. Add BF₃·OEt₂ (2.0 equiv) dropwise.[1] Stir for 30 minutes. Note: This step facilitates the ring closure/demetallation.

  • Quench & Workup: Quench with 10% aqueous NaOH or saturated NH₄Cl. Dilute with EtOAc. Filter the resulting emulsion through Celite to remove Titanium salts (mandatory for yield).

  • Purification: Extract the filtrate with EtOAc (3x). Dry organics over Na₂SO₄.[1][5] Purify via flash column chromatography (DCM/MeOH/NH₃ gradient). The amine is polar; ensure the silica is deactivated with triethylamine or use amine-functionalized silica.[1]

Strategic Applications in Drug Discovery[1]

This scaffold serves as a bifunctional linchpin. The bromine atom allows for carbon-carbon bond formation (Suzuki, Sonogashira), while the cyclopropylamine serves as a nucleophile for amide coupling or urea formation.

Applicationscluster_couplingC-C Bond Formation (5-Position)cluster_amideN-Functionalization (Amine)Core1-(5-Bromopyridin-2-yl)cyclopropanamineSuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2, Pd catalyst)Core->Suzuki Retains Cyclopropyl IntegrityBuchwaldBuchwald-Hartwig Amination(R-NH2, Pd catalyst)Core->BuchwaldAmideAmide Coupling(R-COOH, HATU)Core->Amide Nucleophilic AttackUreaUrea Formation(R-NCO)Core->UreaTargetKinase Inhibitor / GPCR LigandSuzuki->TargetAmide->Target

Figure 2: Divergent synthetic utility of the scaffold. The cyclopropane ring is generally stable to standard Pd-catalyzed cross-coupling conditions.[1]

Quality Control & Handling

Analytical Verification
  • 1H NMR (DMSO-d6): Look for the characteristic cyclopropane multiplets at high field (δ ~0.9–1.2 ppm, 4H) and the pyridine aromatic protons (δ ~7.4, 7.9, 8.5 ppm).

  • LC-MS: Confirm parent ion [M+H]+ ≈ 213/215 (1:1 Br isotope pattern).[1]

Stability Concerns
  • Free Base: Primary amines can absorb CO₂ from the air to form carbamates. Store under Argon.[1]

  • Cyclopropane Ring: Generally stable, but avoid extremely strong acids (e.g., neat H₂SO₄) which could trigger ring-opening to a propyl chain.[1]

References

  • Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles.[4] Chemical Communications, (18), 1792-1793.[1] Link

  • ChemicalBook. (2025).[1][2][6] 1-(5-Bromopyridin-2-yl)cyclopropanamine Product Database & Supplier List. Link

  • Chaplinski, V., & de Meijere, A. (1996). A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides. Angewandte Chemie International Edition, 35(4), 413-414.[1] Link[1]

  • PubChem. (2025).[1] 5-Bromo-2-pyridinecarbonitrile (Precursor Data). National Library of Medicine. Link[1]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-(5-Bromopyridin-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Suzuki-Miyaura cross-coupling of 1-(5-Bromopyridin-2-yl)cyclopropanamine (referred to herein as Substrate-Br ). This scaffold is a critical pharmacophore in kinase inhibitor discovery, offering conformational restriction via the cyclopropane ring.

However, this substrate presents a "perfect storm" of catalytic challenges:

  • Catalyst Poisoning: The free primary amine (

    
    ) and the pyridine nitrogen can competitively bind to Palladium (Pd), forming inactive species.
    
  • Electronic Deactivation: The electron-deficient pyridine ring requires efficient oxidative addition.

  • Steric Strain: The cyclopropane ring, while generally stable to base, introduces steric bulk near the coordination site.

This protocol utilizes Buchwald Precatalysts (Gen 3/4) to overcome these barriers, ensuring high yields without the need for amine protection/deprotection steps.

Chemo-Structural Analysis & Mechanistic Strategy

The Challenge: Competitive Coordination

Standard Pd sources (e.g.,


 or 

) often fail with Substrate-Br . The mechanism of failure is the formation of stable "off-cycle" resting states where the substrate acts as a ligand rather than a reactant.
  • Primary Amine: Acts as a

    
    -donor, displacing labile ligands (like phosphines) from the Pd center.
    
  • Pyridine Nitrogen: Can form stable chelates, especially if the coupling partner allows for

    
    -coordination.
    
The Solution: Bulky, Electron-Rich Ligands

To bypass this, we employ dialkylbiaryl phosphine ligands (Buchwald Ligands).

  • Steric Bulk: Ligands like XPhos or RuPhos are massive. They create a "wall" around the Pd center that physically prevents the substrate's nitrogen atoms from coordinating, while still allowing the smaller

    
     bond to access the metal for oxidative addition.
    
  • Electron Richness: The dicyclohexylphosphino groups push electron density onto the Pd, accelerating the oxidative addition into the electron-poor pyridine bond.

Experimental Protocol

Materials & Reagents
ComponentRecommended ReagentFunction
Catalyst XPhos Pd G3 (or G4)Rapid activation; resists amine poisoning.
Ligand XPhos (0.5-1.0 equiv relative to Pd)Stabilizes active species.
Base

(Tribasic Potassium Phosphate)
Mild base; minimizes hydrolytic side reactions.
Solvent 1,4-Dioxane / Water (4:1) Biphasic system solubilizes inorganic base.
Substrate 1-(5-Bromopyridin-2-yl)cyclopropanamineElectrophile.
Partner Aryl/Heteroaryl Boronic AcidNucleophile.[1]
Standard Operating Procedure (SOP)

Scale: 1.0 mmol reaction.

  • Preparation:

    • Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap.

    • Crucial Step: If using boronic esters (e.g., Bpin), ensure they are hydrolyzed or add 2.0 equiv of water to the solvent mix.

  • Charging (Air-Stable Setup):

    • Add Substrate-Br (227 mg, 1.0 mmol, 1.0 equiv).

    • Add Boronic Acid (1.2 - 1.5 equiv).

    • Add

      
        (636 mg, 3.0 mmol, 3.0 equiv).
      
    • Add XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%). Note: For difficult substrates, increase to 5 mol%.

  • Solvent & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

    • Sparging: Insert a long needle connected to Nitrogen/Argon gas directly into the liquid. Insert a short vent needle. Bubble gas vigorously for 5-10 minutes. Oxygen is the enemy of low-loading catalysis.

  • Reaction:

    • Seal the vial.

    • Heat to 80°C - 100°C in a heating block.

    • Monitor by LC-MS at 1 hour and 4 hours.

    • Endpoint: Reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and Water (20 mL).

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Scavenging (Optional but recommended for Pharma): Treat organic layer with SiliaMetS® Thiol or DMT to remove residual Pd.

    • Dry over

      
      , filter, and concentrate.
      

Optimization & Troubleshooting Guide

If the standard XPhos/


 system yields <50% conversion, follow this logic tree.
Ligand Screening Table
LigandCharacteristicsBest For...
XPhos General purpose, high turnover.Starting point. Most heteroaryl chlorides/bromides.
RuPhos Extremely electron-rich.Secondary amines or electron-rich coupling partners.
SPhos Water-soluble options available.[1]High steric hindrance on the boronic acid partner.[1]
CM-Phos Specialized for sulfonates/halides.Substrates with free amines or sensitive functional groups.[1]
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Conversion Catalyst poisoning or oxidation.1. Switch to Pd-G4 precatalyst.2. Re-degas solvents rigorously.3. Increase temp to 110°C.
Dehalogenation (H-Substituted product)

-Hydride elimination or solvent participation.
1. Switch solvent to Toluene/Water .2. Lower temperature to 80°C.3. Use anhydrous conditions with CsF .
Protodeboronation (Boronic acid loses B)Base is too strong or unstable partner.1. Switch base to

or

.2. Add boronic acid in portions (slow addition).
Black Precipitate "Pd Black" formation (ligand dissociation).Add 1-2 mol% free ligand (e.g., extra XPhos) to stabilize the Pd species.

Workflow Logic (Visualization)

The following diagram illustrates the decision-making process for optimizing this specific coupling reaction.

SuzukiOptimization Start Start: Substrate-Br + Boronic Acid StandardCond Standard Protocol: XPhos Pd G3 (2 mol%) K3PO4 / Dioxane:H2O / 100°C Start->StandardCond CheckLCMS LC-MS Check (2 Hours) StandardCond->CheckLCMS Success >90% Conversion: Proceed to Workup CheckLCMS->Success Clean Profile LowConv <50% Conversion: (Stalled Reaction) CheckLCMS->LowConv SM Remaining SideProd Side Products: (Dehalogenation/Protodeboronation) CheckLCMS->SideProd Impurities OptLigand Optimization A: Ligand Switch Try RuPhos or CM-Phos (Better Amine Tolerance) LowConv->OptLigand 1st Choice OptBase Optimization B: Base Switch Try Cs2CO3 or K2CO3 (Modulate Basicity) SideProd->OptBase Reduce Basicity OptLigand->StandardCond Retest OptSolvent Optimization C: Solvent Switch Try n-Butanol or Toluene (Change Polarity/Temp) OptLigand->OptSolvent If fails OptBase->StandardCond Retest OptSolvent->StandardCond Retest

Caption: Decision tree for optimizing Suzuki coupling of aminopyridine substrates. Blue nodes indicate standard path; Red nodes indicate failure modes.

References

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link

    • Context: Establishes the superiority of G3/G4 precatalysts for difficult substr
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

    • Context: Although focused on amination, this details the ligand properties (XPhos/RuPhos) that prevent amine poisoning in Suzuki coupling.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483. Link

    • Context: The foundational review for the mechanism and base selection.
  • So, C. M., et al. "Palladium-catalyzed cross-coupling reactions of aryl mesylates." Chemical Society Reviews, 2011, 40, 4963-4972.[1] Link

    • Context: Highlights the utility of CM-Phos and related ligands for substr

Sources

Application Note: Optimized Palladium-Catalyzed Cross-Coupling of 1-(5-Bromopyridin-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

This guide details the protocols for functionalizing 1-(5-Bromopyridin-2-yl)cyclopropanamine (CAS: 944718-22-3).[1] This scaffold is a "privileged structure" in medicinal chemistry, notably in kinase inhibitors (e.g., Wee1, JAK), due to the conformational restriction imposed by the cyclopropyl ring.

However, this molecule presents a classic "Dual-Challenge" in palladium catalysis:

  • Catalyst Poisoning: The pyridine nitrogen (

    
    ) is a strong 
    
    
    
    -donor capable of displacing phosphine ligands on Pd(II), arresting the catalytic cycle.
  • Competitive Nucleophilicity: The free primary amine on the cyclopropyl ring can compete with external nucleophiles (in Buchwald-Hartwig) or coordinate to the metal center, leading to off-cycle resting states.

Recommendation: While direct coupling is possible with specialized precatalysts, Boc-protection of the primary amine prior to cross-coupling is the most robust strategy to ensure reproducibility and high yields.

Strategic Decision Framework

The following decision tree outlines the optimal workflow based on your target transformation.

DecisionTree Start Starting Material: 1-(5-Bromopyridin-2-yl)cyclopropanamine Decision Is the Primary Amine Part of the Final Product? Start->Decision RouteA Route A: Direct Coupling (High Risk / High Reward) Decision->RouteA No (or rapid screening) RouteB Route B: Protection First (Robust / Scalable) Decision->RouteB Yes (Process Chem) Step1 Step 1: Boc Protection (Boc2O, DMAP) RouteB->Step1 Step2 Step 2: Pd-Coupling (Suzuki/Buchwald) Step1->Step2 Step3 Step 3: Deprotection (TFA or HCl) Step2->Step3

Figure 1: Strategic workflow for handling aminopyridine scaffolds. Route B is recommended for scale-up.[1]

Pre-Step: Boc-Protection Protocol (Highly Recommended)

Why: Masking the primary amine prevents catalyst coordination and N-arylation side reactions.[1]

Reagents:

  • Substrate: 1-(5-Bromopyridin-2-yl)cyclopropanamine (1.0 equiv)[1]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv)[1]

  • Solvent: Dichloromethane (DCM) or THF (

    
    )[1]
    

Procedure:

  • Dissolve the substrate in DCM at

    
    .
    
  • Add

    
     slowly (gas evolution may occur).[1]
    
  • Add catalytic DMAP.

  • Warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Wash with

    
     (rapidly, to remove DMAP/pyridine traces without deprotecting), then 
    
    
    
    , then Brine. Dry over
    
    
    .
  • Yield: Typically

    
    .
    

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of Biaryl derivatives (e.g., 5-aryl-2-aminopyridines).[1][2]

Mechanistic Insight

The 5-position of the pyridine ring is electronically deactivated compared to the 2-position, making oxidative addition slower than in phenyl bromides. We utilize Pd(dppf)Cl₂ because the bidentate ferrocenyl ligand resists displacement by the pyridine nitrogen [1].

Experimental Conditions Table
ParameterStandard Condition (Boc-Protected)Direct Coupling (Unprotected)
Catalyst

(

)

(

)
Ligand (Included in precatalyst)XPhos (if not using G2)
Base

(

aq) or


(

, solid)
Solvent 1,4-Dioxane / Water (4:[1]1)n-Butanol or Toluene/Water
Temp


Time 4–12 hours12–24 hours
Step-by-Step Procedure (Protected Route)
  • Charge: In a reaction vial, combine the Boc-protected substrate (

    
    ), Aryl Boronic Acid  (
    
    
    
    ), and
    
    
    (
    
    
    ).
  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (

    
    ) and 
    
    
    
    (
    
    
    ).[1]
  • Reaction: Heat to

    
     with vigorous stirring.
    
    • Note: The biphasic mixture requires rapid stirring to ensure phase transfer.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water. Filter through a pad of Celite to remove Pd black.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Target: Introduction of secondary amines at the 5-position.[1]

Mechanistic Insight

This is challenging because the substrate already contains a primary amine. If unprotected, the substrate will act as the nucleophile, leading to polymerization/homocoupling. Protection is mandatory here. We use BrettPhos or RuPhos , which are bulky, electron-rich dialkylbiaryl phosphines designed to facilitate oxidative addition into electron-poor heteroaryl halides [2].[1]

Experimental Workflow
  • Catalyst System:

    
     (
    
    
    
    ) + BrettPhos (
    
    
    ) OR BrettPhos Pd G3 (
    
    
    ).
  • Base:

    
     (
    
    
    
    ) or
    
    
    (for weaker nucleophiles).[1]
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

  • Temp:

    
    .
    
Cycle & Inhibition Diagram

The following diagram illustrates the competitive inhibition pathway you must avoid by using bulky ligands.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Coord Amine Coordination OxAdd->Coord + Amine/Base Poison OFF-CYCLE TRAP Pyridine N-Coordination OxAdd->Poison Pyridine N binds Pd RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Poison->OxAdd Heat/Bulky Ligand

Figure 2: Catalytic cycle showing the off-cycle resting state caused by pyridine nitrogen coordination.[1] Bulky ligands (BrettPhos) destabilize the "Poison" state.

Troubleshooting & Optimization (E-E-A-T)

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 or Pd(dppf)Cl₂ . Increase temperature to

to promote ligand dissociation.
Homocoupling Oxidation of Boronic AcidDegas solvents thoroughly (freeze-pump-thaw).[1] Ensure reaction is under inert atmosphere.
De-halogenation (H-Ar)

-Hydride Elimination
Avoid primary alcohol solvents.[1] Use Toluene or DMF.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or add water slowly.[1] Switch base to

(anhydrous).[1]
Authoritative Note on Ligand Selection

For 2-aminopyridines, the nitrogen is less basic than in alkyl amines but still capable of chelation.

  • Use: Buchwald G3 Precatalysts (ensure 1:1 Pd:Ligand ratio and rapid activation).

  • Avoid:

    
     for sterically demanding or electron-rich couplings, as the triphenylphosphine is easily displaced by the pyridine nitrogen [3].
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Pyridine Derivatives via Cross-Coupling. BenchChem Protocols. Link[1]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Link[1]

  • ChemicalBook. (2025). 1-(5-Bromopyridin-2-yl)cyclopropanamine Product Properties. Link

Sources

Application Note: Strategic Cyclopropylation of 2-Cyano-5-Bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Cyano-5-bromopyridine (CAS: 97483-77-7) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The "cyclopropanation" of this molecule typically refers to the installation of a cyclopropyl group, a transformation formally known as cyclopropylation .

While "cyclopropanation" strictly implies the addition of a carbene across an alkene, this substrate lacks an alkene. Therefore, this guide addresses the two chemically valid interpretations of the user's request:

  • Primary Protocol (Suzuki-Miyaura Coupling): The conversion of the C-Br bond to a C-Cyclopropyl bond. This is the industry standard for functionalizing this scaffold.

  • Secondary Protocol (Kulinkovich-Szymoniak): The transformation of the nitrile (-CN) group into a primary cyclopropylamine.

Substrate Challenges
  • Electronic Deficiency: The pyridine ring is electron-poor, facilitating oxidative addition (good for Pd catalysis) but making the ring susceptible to nucleophilic attack at the C2 and C6 positions.

  • Nitrile Sensitivity: The -CN group is prone to hydrolysis (to amide/acid) under harsh basic conditions or reduction by hydrides.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium, potentially arresting the catalytic cycle.

Primary Protocol: Palladium-Catalyzed Cyclopropylation (Suzuki-Miyaura)[1]

This protocol utilizes a Suzuki-Miyaura cross-coupling to install the cyclopropyl ring at the 5-position.

Mechanistic Insight

The reaction relies on the transmetallation of a cyclopropylboron species. A critical failure mode in this reaction is protodeboronation of the cyclopropylboronic acid, which is faster than transmetallation under standard conditions. To mitigate this, we employ Potassium Cyclopropyltrifluoroborate (Molander Salt) or bulky, electron-rich phosphine ligands (like PCy3 or XPhos) to accelerate the catalytic cycle.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
2-Cyano-5-bromopyridine 1.0SubstratePurity >98%
Cyclopropylboronic acid 1.5Coupling PartnerExcess required due to instability
Pd(OAc)₂ 0.05Pre-catalystSource of Pd(0)
Tricyclohexylphosphine (PCy₃) 0.10LigandBulky/Electron-rich to drive cycle
K₃PO₄ (Tribasic) 3.0BaseAnhydrous preferred to limit hydrolysis
Toluene / Water 20:1Solvent SystemBiphasic system aids solubility
Step-by-Step Methodology
  • Inerting: Charge a generic reaction vial (microwave-compatible recommended) with a stir bar. Flame-dry or oven-dry to remove trace moisture.

  • Solids Addition: Add 2-cyano-5-bromopyridine (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₃PO₄ (3.0 equiv).

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times. Note: Oxygen is the primary cause of homocoupling side-products.

  • Solvent Addition: Syringe in degassed Toluene and Water (20:1 ratio). The concentration of the substrate should be approx 0.2 M.

  • Reaction: Heat the mixture to 100°C for 12 hours (thermal) or 120°C for 45 minutes (microwave).

    • Checkpoint: Monitor by LCMS. Look for Product Mass [M+H]+ = 145.1.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (x1) and brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[5]

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product, 5-cyclopropylpicolinonitrile, typically elutes around 10-20% EtOAc.

Diagram 1: Catalytic Cycle & Logic

The following diagram illustrates the specific pathway for this electron-deficient pyridine, highlighting the role of the ligand.

SuzukiCycle Pd0 Pd(0)-L2 (Active Species) OxAdd Oxidative Addition (Fast into C-Br) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Rate Limiting Step) Complex1->TransMet Complex2 Pd(II)-Ar-Cyclopropyl TransMet->Complex2 Boron Cyclopropyl Boronate + Base (OH-) Boron->TransMet Activation RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Product: 5-cyclopropyl-2-cyanopyridine RedElim->Product

Caption: Catalytic cycle for the Pd-catalyzed cyclopropylation. The electron-rich ligand (L) stabilizes the oxidative addition complex.

Secondary Protocol: Kulinkovich-Szymoniak Reaction

If the goal is to convert the nitrile group itself into a cyclopropane ring (forming a cyclopropylamine), this Titanium-mediated protocol is required.

Warning: This reaction involves Grignard reagents which may react with the C-Br bond. Low temperature and strict stoichiometry are required to preserve the bromide.

Protocol Summary
  • Reagents: EtMgBr (3.0 equiv), Ti(OiPr)₄ (1.1 equiv), BF₃·OEt₂ (Lewis acid additive).

  • Conditions: THF, -78°C to RT.

  • Mechanism: The Ethyl Grignard acts as an ethylene source. The Titanium catalyst forms a titanacyclopropane intermediate which inserts into the nitrile.

  • Outcome: Yields 1-(5-bromo-2-pyridyl)cyclopropanamine .

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd(dppf)Cl₂ or XPhos Pd G2 . The Pyridine N may be coordinating Pd.
Protodeboronation Unstable Boronic AcidSwitch to Potassium Cyclopropyltrifluoroborate . Increase catalyst loading.
Hydrolysis of Nitrile Base too strong/wetSwitch base from K₃PO₄ to K₂CO₃ or CsF (anhydrous).
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw).
Diagram 2: Experimental Workflow Decision Tree

Workflow Start Start: 2-CN-5-Br-Pyridine Goal Target Structure? Start->Goal Branch1 C-Cyclopropyl (Suzuki) Goal->Branch1 Preserve CN Branch2 Cyclopropylamine (Kulinkovich) Goal->Branch2 Transform CN Process1 Pd(OAc)2 / PCy3 Cyclopropyl-B(OH)2 100°C Branch1->Process1 Process2 Ti(OiPr)4 / EtMgBr -78°C Branch2->Process2

Caption: Decision tree for selecting the correct "cyclopropanation" methodology based on the desired structural outcome.

References

  • Suzuki-Miyaura Coupling on Pyridines: Wallace, D. J., & Chen, C. (2002). "Cyclopropylboronic acid: a useful reagent for the synthesis of cyclopropylpyridines." Tetrahedron Letters, 43(39), 6987-6990.

  • Molander Salts (Trifluoroborates): Molander, G. A., & Gormisky, P. E. (2008). "Suzuki−Miyaura Cross-Coupling of Potassium Cyclopropyltrifluoroborate with Aryl and Heteroaryl Halides." Journal of Organic Chemistry, 73(19), 7481–7485.

  • Kulinkovich-Szymoniak Reaction: Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793.

  • Review of Pd-Catalysis on Heterocycles: Charette, A. B. (Ed.).[1][6][7][4][8][9] (2015).[5][8] Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. Wiley.[8]

Sources

Mastering the Challenge: Advanced Protocols for Cross-Coupling Reactions with 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Intricacies of 2-Bromopyridine Coupling

For researchers, scientists, and professionals in drug development, the pyridine moiety is a cornerstone of molecular design, ubiquitous in a vast array of pharmaceuticals and functional materials. The palladium-catalyzed cross-coupling of 2-halopyridines, particularly 2-bromopyridines, represents a critical synthetic route to introduce this valuable heterocycle. However, the inherent electronic properties and the potent coordinating ability of the pyridine nitrogen at the 2-position present unique and often formidable challenges to achieving efficient and reproducible transformations.

The lone pair of electrons on the nitrogen atom can readily coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit catalytic activity. This "2-pyridyl problem" can result in sluggish reactions, low yields, and catalyst decomposition. Overcoming this hurdle requires a carefully considered approach to the selection of ligands, bases, and reaction conditions, tailored to the specific coupling reaction being performed.

This comprehensive guide provides an in-depth exploration of the reaction conditions for three of the most powerful cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as they apply to 2-bromopyridine substrates. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols to empower researchers to confidently and successfully incorporate 2-bromopyridines into their synthetic strategies.

I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds with Precision

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] When applied to 2-bromopyridines, the primary challenge remains the mitigation of catalyst inhibition by the pyridine nitrogen. The key to a successful Suzuki-Miyaura coupling of 2-bromopyridines lies in the judicious selection of a palladium catalyst system, particularly the ligand, that can promote the desired catalytic cycle while minimizing unproductive coordination.

Mechanism and the Role of Ligand Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

For 2-bromopyridines, the oxidative addition step can be sluggish. Furthermore, the pyridine nitrogen can coordinate to the palladium center at various stages of the catalytic cycle, hindering subsequent steps. The use of bulky, electron-rich phosphine ligands is paramount to overcoming these challenges. These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and their steric bulk can physically block the pyridine nitrogen from coordinating to the palladium center. Ligands such as SPhos and XPhos have proven to be highly effective in this regard.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Comparative Performance of Ligands for 2-Bromopyridine Coupling

The choice of ligand can have a dramatic impact on the yield and efficiency of the Suzuki-Miyaura coupling of 2-bromopyridines. The following table provides a comparative overview of commonly used ligands and their general performance with a representative substrate, 2-bromo-4-fluoro-5-methylpyridine, coupled with 4-methoxyphenylboronic acid.[2]

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Remarks
XPhos Pd₂(dba)₃K₃PO₄t-BuOH/H₂O802>95Excellent performance, fast reaction.[2]
SPhos Pd₂(dba)₃K₃PO₄t-BuOH/H₂O80490-95Highly effective, slightly slower than XPhos.
RuPhos Pd₂(dba)₃K₃PO₄t-BuOH/H₂O80685-90Good for sterically hindered substrates.
PPh₃ Pd(OAc)₂K₂CO₃Toluene/H₂O1001240-60Lower yield, requires higher temperature.
dppf PdCl₂(dppf)K₂CO₃Dioxane/H₂O901060-75Moderate performance.[3]

Note: This data is representative and intended for comparative purposes. Optimal conditions should be determined experimentally for each specific substrate combination.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromopyridine with a generic arylboronic acid using a high-performance catalyst system.[2]

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromopyridine, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

II. The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] For 2-bromopyridines, this reaction provides a direct route to valuable 2-aminopyridine derivatives. Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination of 2-bromopyridines is highly dependent on the choice of ligand and base.[5]

Mechanism and Critical Parameters

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[6]

The choice of base is critical in this reaction. It must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause unwanted side reactions.[7] Sterically hindered strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[5][6] The ligand's role is to promote the oxidative addition and reductive elimination steps while preventing catalyst decomposition. Bulky, electron-rich biarylphosphine ligands are generally the most effective.[5]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X(L)->Amine_Coordination Amine_Complex [Ar-Pd(II)(NHR2)(L)]+X- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR2(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Recommended Conditions for Different Amine Classes

The optimal conditions for the Buchwald-Hartwig amination of 2-bromopyridines can vary depending on the nature of the amine coupling partner.

Amine TypeRecommended LigandRecommended BaseSolventTemp (°C)
Primary Alkylamines BrettPhosLHMDSToluene80-100
Secondary Alkylamines RuPhosNaOtBuDioxane90-110
Anilines XPhosK₂CO₃ or K₃PO₄t-BuOH80-100
Amides tBuBrettPhosK₂CO₃Dioxane100-120
Heterocyclic Amines (e.g., Morpholine) XantphosDBUMeCN/PhMe140[8]
Detailed Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Secondary Amine

This protocol describes a general procedure for the amination of 2-bromopyridine with a secondary amine, such as morpholine.[9]

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂, Xantphos, and NaOtBu under an inert atmosphere.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add the anhydrous toluene, followed by the secondary amine and then 2-bromopyridine via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of 2-alkynylpyridines.[10] Traditionally, this reaction requires a palladium catalyst and a copper(I) co-catalyst. However, the development of copper-free conditions has become increasingly popular to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.

Mechanism: Copper-Catalyzed vs. Copper-Free Pathways

The classical Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I)-acetylide species, which is generated in the copper cycle. Reductive elimination then affords the product.

In copper-free Sonogashira couplings, the mechanism is believed to proceed through a deprotonated alkyne coordinating to the palladium center, followed by reductive elimination. This often requires a stronger base and specific ligands to facilitate the process.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-CCR(L2) Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Product Ar-C≡CR CuX CuX Alkyne_Coordination Alkyne Coordination (RC≡CH, Base) Cu-Acetylide Cu-C≡CR

Protocol for Copper-Free Sonogashira Coupling of 2-Bromopyridine

This protocol outlines a general procedure for a copper-free Sonogashira coupling of 2-bromopyridine with a terminal alkyne.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 mmol, 1.5 equiv.)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%) or a suitable pre-catalyst.

  • A bulky phosphine ligand such as tBu₃P (0.06 mmol, 6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.) or another suitable inorganic base.

  • Anhydrous, degassed solvent (e.g., DMF or THF) (5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 2-bromopyridine, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃ under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the terminal alkyne via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C, with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water, then brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

IV. Troubleshooting and Optimization

Even with optimized protocols, challenges can arise in the coupling of 2-bromopyridines. Here are some common issues and potential solutions:

  • Low Yield:

    • Catalyst Inhibition: Increase the steric bulk of the phosphine ligand (e.g., switch from SPhos to XPhos).

    • Inefficient Oxidative Addition: Increase the reaction temperature or screen different palladium precatalysts.

    • Protodeboronation (Suzuki): Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters).

    • Homocoupling (Sonogashira): Ensure the reaction is thoroughly degassed to remove oxygen.

  • Incomplete Conversion:

    • Catalyst Decomposition: Increase the ligand-to-palladium ratio.

    • Insufficient Base Strength: Screen stronger bases, particularly for Buchwald-Hartwig aminations.

  • Formation of Side Products:

    • Hydrodehalogenation: Ensure an inert atmosphere is maintained throughout the reaction.

    • Homocoupling of Boronic Acids (Suzuki): Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.

V. Conclusion

The successful cross-coupling of 2-bromopyridines is a testament to the power of modern organometallic chemistry. While the inherent properties of the substrate present distinct challenges, a thorough understanding of the underlying reaction mechanisms and a rational approach to the selection of catalysts, ligands, and reaction conditions can lead to highly efficient and reproducible synthetic outcomes. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, empowering them to navigate the complexities of 2-bromopyridine coupling and unlock the full synthetic potential of this important class of molecules.

References

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Lin, C.-W., & Lin, C.-H. (2007). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]

  • Antermite, D., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]

  • Abu-El-Azm, F. S. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Fors, B. P., & Buchwald, S. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

  • Organ, M. G., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols for 1-(5-Bromopyridin-2-yl)cyclopropanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Small Scaffolds in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying novel lead compounds, complementing traditional high-throughput screening (HTS) approaches.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind to a biological target with weak affinity.[4][5] The core principle of FBDD lies in the higher probability of finding a binding event with smaller, less complex molecules, which can then be optimized into potent and selective drug candidates through structure-guided design.[3][6] This approach has led to the development of several FDA-approved drugs and numerous clinical candidates, underscoring its impact on modern medicinal chemistry.[1][2][4]

This application note provides a detailed guide for the utilization of 1-(5-Bromopyridin-2-yl)cyclopropanamine , a promising fragment for FBDD campaigns. This fragment combines several desirable features: a substituted pyridine ring, a common motif in medicinal chemistry, and a rigid cyclopropylamine group, which can provide valuable three-dimensional structure to probe protein binding pockets. The bromine atom serves as a useful synthetic handle for subsequent fragment evolution. The related 2-amino-5-bromopyridine scaffold is a key intermediate in the synthesis of various kinase inhibitors, highlighting the therapeutic potential of this chemical space.[7] Furthermore, cyclopropanamine derivatives have been identified as inhibitors of enzymes such as Lysine-specific demethylase 1 (LSD1), indicating the scaffold's relevance in targeting epigenetic modulators.[8]

These notes are intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. We will delve into the physicochemical properties of this fragment, provide detailed protocols for its application in primary screening and hit validation using key biophysical techniques, and discuss strategies for its evolution into a lead compound.

Physicochemical Profile of a Privileged Fragment

The selection of fragments for a screening library is a critical step in any FBDD campaign. Ideal fragments adhere to the "Rule of Three," which provides guidelines for their physicochemical properties to ensure they are good starting points for optimization.[9][10][11] The Rule of Three suggests a molecular weight of <300 Da, a cLogP of ≤3, and ≤3 hydrogen bond donors and acceptors.[9][10][11] 1-(5-Bromopyridin-2-yl)cyclopropanamine aligns well with these principles, making it an excellent candidate for fragment screening.

PropertyValueSource
CAS Number 944718-22-3[12][13]
Molecular Formula C₈H₉BrN₂[12][13]
Molecular Weight 213.07 g/mol [12][13]
Topological Polar Surface Area (TPSA) 38.9 Ų[13]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Physical State Solid[13]

The FBDD Workflow: From Fragment Hit to Lead Candidate

A typical FBDD campaign follows a structured workflow, beginning with the screening of a fragment library against a target protein and culminating in the generation of a potent lead compound. The journey of a fragment like 1-(5-Bromopyridin-2-yl)cyclopropanamine through this process involves several key stages, each requiring specific experimental techniques and careful data analysis.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Hit-to-Lead Optimization Screening Primary Screening (SPR, NMR, TSA) Hit_Validation Hit Validation (Orthogonal Methods) Screening->Hit_Validation Initial Hits Structure Structural Biology (X-ray Crystallography, NMR) Hit_Validation->Structure Validated Hits Optimization Fragment Evolution (Growing, Linking, Merging) Structure->Optimization Binding Mode Lead_Compound Lead Compound Optimization->Lead_Compound Improved Affinity & Properties

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols: Application of 1-(5-Bromopyridin-2-yl)cyclopropanamine in FBDD

The following protocols are designed to guide the user through the process of screening and validating 1-(5-Bromopyridin-2-yl)cyclopropanamine as a potential binder to a target protein. These protocols are based on widely accepted biophysical techniques in FBDD.[14][15][16]

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[14][15] It is well-suited for fragment screening due to its low protein consumption and ability to provide kinetic data.[15]

Objective: To identify if 1-(5-Bromopyridin-2-yl)cyclopropanamine binds to the target protein and to estimate its binding affinity (K_D).

Materials:

  • Purified target protein (at >95% purity)

  • 1-(5-Bromopyridin-2-yl)cyclopropanamine (from a reputable supplier, e.g., Alfa Chemistry, ChemicalBook)[13][17]

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • High-quality, anhydrous DMSO

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared in the same way but without protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a high-concentration stock solution of 1-(5-Bromopyridin-2-yl)cyclopropanamine in 100% DMSO (e.g., 100 mM).

    • Create a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2% to minimize solvent effects.

  • SPR Binding Analysis:

    • Equilibrate the system with running buffer containing the matched DMSO concentration.

    • Inject the diluted fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Allow for an association phase (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds) where only running buffer flows over the chip.

    • After each injection, regenerate the sensor surface if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) that does not denature the immobilized protein.

    • Include several buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding.

    • Subtract the average of the blank injections from the fragment injection data to correct for systematic drift.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).

    • Calculate the Ligand Efficiency (LE) to assess the quality of the hit. LE is a measure of the binding energy per heavy atom and is a key metric in FBDD.[6] A desirable LE value is generally considered to be >0.3.[6]

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[18][19] This is crucial for the subsequent structure-guided optimization of the fragment.[6]

Objective: To determine the three-dimensional structure of the target protein in complex with 1-(5-Bromopyridin-2-yl)cyclopropanamine.

Materials:

  • High-quality crystals of the target protein.

  • 1-(5-Bromopyridin-2-yl)cyclopropanamine.

  • Soaking buffer (a solution that is compatible with the protein crystals and in which the fragment is soluble).

  • Cryoprotectant (e.g., glycerol, ethylene glycol).

  • Crystal harvesting tools (e.g., loops).

  • Liquid nitrogen for flash-cooling.

  • Access to a synchrotron beamline or an in-house X-ray source.

Methodology:

  • Crystal Soaking:

    • Prepare a solution of 1-(5-Bromopyridin-2-yl)cyclopropanamine in the soaking buffer at a concentration typically ranging from 1 to 10 mM. The final DMSO concentration should be kept low (<5%) to avoid crystal damage.

    • Transfer a protein crystal into a drop of the soaking solution containing the fragment.

    • Incubate the crystal for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution.

    • Using a loop, retrieve the crystal and immediately plunge it into liquid nitrogen to flash-cool it. This prevents the formation of ice crystals during data collection.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on the goniometer of the X-ray beamline.

    • Collect a complete diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Carefully analyze the resulting electron density maps to identify the binding site of the fragment.[20] Specialized software can aid in detecting the weak electron density often associated with low-occupancy fragment binding.[19]

    • Build the fragment into the electron density and refine the structure of the protein-fragment complex.

    • Analyze the binding mode of the fragment, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein. This information is critical for the next stage of drug design.

From Hit to Lead: Strategies for Fragment Evolution

Once a fragment hit like 1-(5-Bromopyridin-2-yl)cyclopropanamine has been validated and its binding mode determined, the next step is to optimize it into a more potent lead compound.[21] This is typically achieved through three main strategies:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the protein. The bromine atom on the pyridine ring of 1-(5-Bromopyridin-2-yl)cyclopropanamine is an ideal vector for growth, allowing for the introduction of new substituents via cross-coupling reactions.

  • Fragment Linking: If two or more fragments are found to bind to adjacent sites on the protein, they can be chemically linked together to create a larger, higher-affinity molecule.

  • Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single novel molecule.

Fragment_Growing cluster_0 Initial Hit cluster_1 Structure-Guided Design cluster_2 Optimized Lead Protein {Target Protein | Binding Pocket} New_Group New Chemical Group Protein->New_Group Identifies Unoccupied Pocket Fragment 1-(5-Bromopyridin-2-yl)cyclopropanamine Weak Affinity Vector for Growth Fragment->Protein Binds Lead Optimized Compound Improved Affinity Enhanced Properties Fragment->Lead Evolves to New_Group->Lead Grows into Pocket

Figure 2: The concept of fragment growing, a key strategy in hit-to-lead optimization.

Conclusion

1-(5-Bromopyridin-2-yl)cyclopropanamine represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the synthetic tractability afforded by the bromine substituent, make it an attractive scaffold for targeting a wide range of proteins. By employing robust biophysical screening methods like SPR for initial hit identification and X-ray crystallography for detailed structural characterization, researchers can effectively leverage this fragment to initiate a structure-guided drug design program. The protocols and strategies outlined in this application note provide a comprehensive framework for the successful application of 1-(5-Bromopyridin-2-yl)cyclopropanamine in the quest for novel therapeutics.

References

  • A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A.
  • Dahlin, J. L., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17834-17869. [Link]

  • Schor, M., et al. (2016). Fragment-based discovery of a new family of non-peptidic small-molecule cyclophilin inhibitors with potent antiviral activities. Nature Communications, 7, 12896. [Link]

  • Peng, C., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 100. [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58-61. [Link]

  • Murray, C. W., & Rees, D. C. (2009). What makes a good fragment in fragment-based drug discovery?. Drug Discovery Today, 14(13-14), 666-672. [Link]

  • Rich, R. L., & Myszka, D. G. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 54-57. [Link]

  • Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. [Link]

  • Fragment-Based Drug Discovery (FBDD): A Comprehensive Overview. PharmaFeatures. (2024). [Link]

  • Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools. JoVE (Journal of Visualized Experiments), (183), e62208. [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • Taylor, J. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 66(5), 555-566. [Link]

  • A kind of method of new synthesis Cyclopropyl Bromide. CN107311838A.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. (2025). [Link]

  • Pushing the Rule of 3. Practical Fragments. (2011). [Link]

  • Fragment Screening. Sygnature Discovery. [Link]

  • Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run. ResearchGate. [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Fragment-based lead discovery. Wikipedia. [Link]

  • Cyclopropanamine Compounds and Use Thereof. (2015). PLoS ONE, 10(10), e0138951. [Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. (2013). [Link]

  • A 'Rule of Three' for fragment-based lead discovery?. ResearchGate. [Link]

  • Blundell, T. L., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry, 12(17), 1869-1880. [Link]

  • Al-Harbi, S., & Al-Sultan, M. (2019). Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia. Saudi Pharmaceutical Journal, 27(1), 103-110. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. (2022). [Link]

  • 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile. J&K Scientific. [Link]

  • Manufacturer supply top purity N-Methyl 5-bromopicolinamide 845305-87-5 with GMP standards. Molbase. [Link]

  • Ethyl [(5-bromopyridin-2-yl)carbamothioyl]carbamate. Hoffman Fine Chemicals. [Link]

Sources

scale-up synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanamine

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 1-(5-bromopyridin-2-yl)cyclopropanamine, a valuable building block in medicinal chemistry and drug discovery.[1][2] Recognizing the challenges inherent in scaling cyclopropylamine synthesis, this application note details a robust, two-part process commencing with the preparation of the key intermediate, 5-bromo-2-cyanopyridine, followed by a titanium-mediated cyclopropanation. The protocols herein are designed with scalability, safety, and reproducibility as primary considerations, offering field-proven insights into experimental choices, in-process controls, and purification strategies suitable for multi-gram to kilogram production.

Introduction and Strategic Overview

The 1-(pyridin-2-yl)cyclopropanamine scaffold is a privileged motif in modern drug design, valued for the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring.[1] The 5-bromo-substituted variant, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions. However, transitioning its synthesis from the bench to a pilot or manufacturing scale presents significant hurdles, including managing highly exothermic reactions, handling hazardous materials, and ensuring consistent purity and yield.

This guide eschews a simple recitation of steps, instead focusing on the causality behind the chosen methodology. We will address the critical decision points in the synthetic route, from the selection of a safer brominating agent to the optimization of the key titanium-catalyzed cyclopropanation.

Retrosynthetic Approach

The synthetic strategy is best visualized through a retrosynthetic lens. The target molecule is disconnected at the cyclopropylamine moiety, leading back to the crucial 5-bromo-2-pyridinecarbonitrile intermediate. This nitrile is, in turn, derived from 2-amino-5-bromopyridine, which originates from the regioselective bromination of the readily available 2-aminopyridine.

G Target 1-(5-Bromopyridin-2-yl)cyclopropanamine Nitrile 5-Bromo-2-pyridinecarbonitrile Target->Nitrile Titanium-mediated Cyclopropanation AminoBromo 2-Amino-5-bromopyridine Nitrile->AminoBromo Sandmeyer Reaction AminoPy 2-Aminopyridine AminoBromo->AminoPy Regioselective Bromination

Caption: Retrosynthetic analysis of the target molecule.

Part I: Scale-up Synthesis of 5-Bromo-2-pyridinecarbonitrile

The synthesis of the nitrile intermediate is a critical phase where purity and yield directly impact the success of the final step. The process is divided into two main stages: bromination and diazotization/cyanation.

Step 1: Regioselective Bromination of 2-Aminopyridine

Scientific Rationale: Direct bromination of 2-aminopyridine is complicated by the high activation of the ring, which can lead to over-bromination and the formation of impurities like 2-amino-3,5-dibromopyridine.[3] While liquid bromine is effective, its high toxicity, volatility, and corrosive nature make it challenging for large-scale operations.[4][5][6] Phenyltrimethylammonium tribromide (PTAB) or N-Bromosuccinimide (NBS) present safer, solid alternatives that allow for more controlled reactivity and easier handling.[7][8] We have selected a PTAB-based protocol for its favorable reaction kinetics and simplified work-up.[8]

Protocol: Synthesis of 2-Amino-5-bromopyridine

Reagent/MaterialMolar Equiv.Quantity (for 100g scale)Notes
2-Aminopyridine1.0100 gEnsure >99% purity.
Phenyltrimethylammonium Tribromide (PTAB)1.05418 gSolid, less hazardous than Br2.
Dichloromethane (DCM)-2.0 LReaction solvent.
Saturated Sodium Bicarbonate (aq.)-As neededFor neutralization and work-up.
Brine (Saturated NaCl aq.)-As neededFor work-up.
Anhydrous Sodium Sulfate-As neededFor drying organic phase.

Procedure:

  • Reaction Setup: To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 2-aminopyridine (100 g) and dichloromethane (2.0 L).

  • Reagent Addition: Begin stirring and cool the solution to 10-15°C. Add PTAB (418 g) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 25°C.

    • Scientist's Note: The portion-wise addition is critical to control the exotherm of the reaction. Monitoring the temperature provides a direct in-process control.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of 2-aminopyridine by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to 10°C. Quench by slowly adding saturated sodium bicarbonate solution until the reddish-brown color dissipates and the pH of the aqueous layer is >8.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (1 x 500 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.[8] Expected yield: 80-90%.

Step 2: Sandmeyer Reaction for Nitrile Synthesis

Scientific Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[3] Careful control of temperature during diazotization (typically 0–5°C) is paramount to prevent decomposition of the unstable diazonium salt. The use of copper(I) cyanide is standard, and the reaction's success on a large scale hinges on managing the addition rates and potential off-gassing.

Protocol: Synthesis of 5-Bromo-2-pyridinecarbonitrile

Reagent/MaterialMolar Equiv.Quantity (for 150g scale)Notes
2-Amino-5-bromopyridine1.0150 gFrom previous step.
Hydrobromic Acid (48% aq.)3.5370 mLFor salt formation and diazotization.
Sodium Nitrite1.165 g in 150 mL H2ODiazotizing agent.
Copper(I) Cyanide (CuCN)1.293 gCyanide source.
Sodium Cyanide (NaCN)0.28.5 g in 150 mL H2OTo form soluble copper complex.
Toluene-1.5 LExtraction solvent.

Procedure:

  • Diazotization: In a 3 L reactor, suspend 2-amino-5-bromopyridine (150 g) in hydrobromic acid (370 mL). Cool the mixture to 0°C in an ice/salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (65 g in 150 mL water) dropwise, maintaining the internal temperature between 0°C and 5°C.

    • Safety Note: This step can generate NOx gases. Ensure adequate ventilation and have a quench solution (e.g., sulfamic acid) on standby.

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Cyanation: In a separate 5 L reactor, prepare a solution of CuCN (93 g) and NaCN (8.5 g) in 150 mL of water. Warm this solution to 60-70°C.

  • Addition: Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will occur. Control the addition rate to manage the effervescence.

  • Reaction Completion: After the addition is complete, heat the mixture at 70°C for 1 hour, then cool to room temperature.

  • Work-up & Isolation: Extract the mixture with toluene (3 x 500 mL). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under vacuum to afford the crude 5-bromo-2-pyridinecarbonitrile. Further purification can be achieved by column chromatography or recrystallization. Expected yield: 70-80%.

Part II: Titanium-Mediated Synthesis of the Target Amine

The transformation of the nitrile to the desired primary cyclopropylamine is achieved via a modified Kulinkovich reaction.

Mechanistic Principles and Scale-up Considerations

Scientific Rationale: The Kulinkovich reaction typically involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide to form a cyclopropanol.[9][10] A key modification allows for the direct synthesis of primary cyclopropylamines from nitriles.[1] The mechanism proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the nitrile.[11] For scale-up, the most critical parameters are:

  • Strictly Anhydrous Conditions: Grignard reagents and the titanium catalyst are extremely sensitive to moisture.

  • Temperature Control: The formation of the titanacyclopropane and the subsequent reaction are temperature-sensitive.

  • Slow Reagent Addition: The addition of the Grignard reagent must be slow to maintain control over the reaction exotherm and prevent side reactions.

G cluster_0 Process Workflow A Charge Reactor with Nitrile and Ti(OiPr)4 in THF B Cool to -10°C A->B C Slowly Add Ethylmagnesium Bromide B->C D Stir at 0°C (In-Process Control: TLC/HPLC) C->D E Aqueous Quench (e.g., NH4Cl solution) D->E F Extraction with Ethyl Acetate E->F G Purification (Column Chromatography or Acid-Base Extraction) F->G H Final Product Isolation & Characterization G->H

Caption: Workflow for the cyclopropanation reaction.

Protocol: Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanamine
Reagent/MaterialMolar Equiv.Quantity (for 100g scale)Notes
5-Bromo-2-pyridinecarbonitrile1.0100 gEnsure completely dry.
Titanium(IV) Isopropoxide1.2185 mLCatalyst.
Ethylmagnesium Bromide (3.0 M in Et2O)2.5458 mLGrignard reagent.
Anhydrous Tetrahydrofuran (THF)-1.5 LReaction solvent.
Saturated Ammonium Chloride (aq.)-As neededFor quenching.
Ethyl Acetate-As neededFor extraction.

Procedure:

  • Reactor Preparation: Set up a 5 L reactor under a strict nitrogen atmosphere. Ensure all glassware is oven-dried.

  • Initial Charge: Charge the reactor with 5-bromo-2-pyridinecarbonitrile (100 g) and anhydrous THF (1.5 L). Stir until dissolved.

  • Catalyst Addition: Add titanium(IV) isopropoxide (185 mL) via syringe and cool the mixture to -10°C.

  • Grignard Addition: Add the ethylmagnesium bromide solution (458 mL) dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature below 0°C.

    • Self-Validation System: The reaction is often characterized by a color change. An exotherm should be observed; a lack of temperature increase may indicate a problem with the Grignard reagent or the presence of moisture.

  • Reaction Progress: After the addition is complete, allow the reaction to warm slowly to 0°C and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC until the starting nitrile is consumed.

  • Quenching: Cool the reaction back to -10°C and quench very carefully by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Safety Note: The quenching of residual Grignard reagent and titanium species is highly exothermic. Perform this step with extreme caution.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 500 mL).

  • Purification: Combine the organic layers. For a highly pure product, an acid-base workup is effective. Extract the organic phase with 1 M HCl (aq.). Wash the acidic aqueous layer with ethyl acetate to remove neutral impurities. Basify the aqueous layer with 2 M NaOH to pH >12 and extract the desired amine product back into ethyl acetate.

  • Isolation: Dry the final organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(5-bromopyridin-2-yl)cyclopropanamine as an oil or low-melting solid. Expected yield: 60-75%.

Analytical Characterization

AnalysisIntermediate: 2-Amino-5-bromopyridineFinal Product: 1-(5-Br-2-yl)cyclopropanamine
Appearance Off-white to pale yellow solidYellow to brown oil or solid
¹H NMR Consistent with structure, showing characteristic aromatic proton shifts.Consistent with structure, showing cyclopropyl proton signals (approx. 0.8-1.5 ppm) and amine protons.
HPLC Purity >98%>95% (post-purification)
Mass Spec (ESI+) [M+H]⁺ = 173.0/175.0[M+H]⁺ = 213.0/215.0 (characteristic bromine isotope pattern)

Process Safety and Environmental Considerations

  • Brominating Agents: The use of PTAB over liquid bromine significantly reduces handling risks.[8][12] Nevertheless, all bromination procedures should be conducted in a well-ventilated fume hood or reactor, and appropriate personal protective equipment (PPE) must be worn.[4][13]

  • Grignard Reagents: Ethylmagnesium bromide is highly flammable and reacts violently with water. All operations must be conducted under an inert atmosphere (nitrogen or argon).

  • Exotherm Management: Both the bromination and the cyclopropanation reactions are exothermic. Scale-up requires a reactor with efficient cooling capacity. The controlled, slow addition of reagents is the primary method for managing heat evolution.

  • Waste Disposal: Cyanide-containing aqueous waste from the Sandmeyer reaction must be treated with bleach or another suitable oxidizing agent to neutralize the cyanide before disposal. Halogenated solvents should be collected and disposed of according to institutional guidelines.

Conclusion

This application note details a validated and scalable synthetic route to 1-(5-bromopyridin-2-yl)cyclopropanamine. By prioritizing process safety through the selection of less hazardous reagents and focusing on critical control points such as temperature and addition rates, this guide provides a reliable framework for researchers and drug development professionals. The described protocols for synthesis, purification, and analysis constitute a self-validating system designed to deliver this important chemical building block with consistent quality and yield at scale.

References

  • Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984-988. [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006. [Link]

  • CN104402805A - 2-bromopyridine synthesis method.
  • Zhang, L., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4984. [Link]

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • US4291165A - Process for making 2-bromopyridine.
  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Deshmukh, S. S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]

  • CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
  • ICL Group. BROMINE - Safety Handbook. [Link]

  • YouTube. Kulinkovich Reaction. [Link]

  • Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • Semantic Scholar. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • GOV.UK. Bromine: incident management. [Link]

  • Wang, K., et al. (2023). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. Organic Process Research & Development, 27(8), 1536-1546. [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

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  • Shalom Chemicals. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

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Troubleshooting & Optimization

catalyst selection for coupling with 2-bromopyridines.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Coupling Solutions Topic: Catalyst Selection & Troubleshooting for 2-Bromopyridines Ticket ID: #PYR-2BR-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1]

The "2-Pyridyl Trap": Mechanistic Insight

User Query: Why do my couplings with 2-bromopyridine stall after 10-20% conversion, even though 3-bromopyridine works fine?

Technical Analysis: The failure of 2-bromopyridines is rarely due to the oxidative addition step (the C-Br bond is sufficiently activated by the electron-deficient ring). The failure is caused by catalyst poisoning via N-chelation .

In a standard catalytic cycle, the Palladium(0) species must remain electron-rich and sterically accessible to undergo oxidative addition.[1] However, the nitrogen atom at the 2-position is perfectly situated to bind to the Palladium center after or before oxidative addition, forming a stable, off-cycle resting state (chelate) that shuts down turnover.[1]

Visualizing the Failure Mode:

PyridinePoisoning cluster_trap The 2-Pyridyl Trap Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Productive) Pd0->OxAdd Steric Bulk Protects Pd Coordination N-Coordination (Catalyst Death) Pd0->Coordination Non-bulky Ligands (e.g., PPh3) Cycle Transmetallation & Red. Elimination OxAdd->Cycle Coordination->Pd0 Reversible only at high T Cycle->Pd0 Regeneration Product Coupled Product Cycle->Product

Figure 1: The bifurcation between productive oxidative addition and the non-productive N-coordination trap.

Suzuki-Miyaura Coupling: Protocol & Selection

Core Recommendation: Abandon simple phosphines (PPh₃, dppf).[1] You need ligands that are sterically demanding enough to physically block the pyridine nitrogen from binding to the Pd center.

Primary System: Pd-PEPPSI-IPr

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is the "gold standard" for difficult heterocycles.[1] The bulky NHC ligand (IPr) creates a steric wall that prevents the 2-pyridyl nitrogen from coordinating, while the 3-chloropyridine "throw-away" ligand ensures rapid initiation.[1]

Optimized Protocol (Standard Run):

ComponentRecommendationRationale
Catalyst Pd-PEPPSI-IPr (1-2 mol%)Air-stable; NHC bulk prevents N-poisoning.[1]
Solvent Dioxane or THFHigh solubility for organics; compatible with heating.
Base K₂CO₃ (2-3 equiv)Milder than alkoxides; reduces protodehalogenation.[1]
Additive None usually required
Temp 60°C - 80°CSufficient to initiate; avoid >100°C to prevent deboronation.[1]
Alternative System: Bulky Phosphines (Buchwald Ligands)

If PEPPSI fails, use XPhos or SPhos with a G3/G4 Precatalyst .[1]

  • XPhos: Excellent for aryl chlorides and tosylates.

  • SPhos: High water solubility; excellent for boronic acids prone to instability.

Troubleshooting Guide: Suzuki Coupling

SymptomDiagnosisSolution
Protodehalogenation (Ar-Br

Ar-H)
Unstable boronic acid or high temp.1.[1] Switch to MIDA Boronates or K-Trifluoroborates (slow release).2.[1] Lower temp to 60°C.3. Use anhydrous conditions (dioxane/anhydrous base).[1]
Homocoupling (Ar-Ar)Oxygen presence or slow transmetallation.1.[1][2] Degas solvents vigorously (sparge with Ar for 15 mins).2. Ensure base is finely ground (surface area).[1]
No Conversion (SM Recovery)Catalyst poisoning.Switch to Pd-PEPPSI-IPr or XPhos Pd G4 .[1] Do NOT use Pd(PPh₃)₄.

Buchwald-Hartwig Amination: Protocol & Selection

Core Recommendation: 2-Bromopyridines require "Third or Fourth Generation" (G3/G4) precatalysts.[1] In situ generation (mixing Pd₂(dba)₃ + Ligand) is often too slow and leads to catalyst death before the active species forms.

Ligand Selection Matrix

LigandSelection Root Amine Type Primary Primary Amine (R-NH2) Root->Primary Secondary Secondary Amine (R2-NH) Root->Secondary Aniline Aniline (Ar-NH2) Root->Aniline L1 BrettPhos (Selectivity) Primary->L1 L2 RuPhos (General Purpose) Secondary->L2 Aniline->L1 L3 tBuBrettPhos (Mild Conditions) Aniline->L3

Figure 2: Decision tree for Buchwald-Hartwig ligand selection.[1]

Optimized Protocol (C-N Bond Formation):

  • Precatalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).[1]

  • Base: LiHMDS (1.0 M in THF) or NaOtBu .[1]

    • Note: LiHMDS is preferred for 2-bromopyridines as it prevents base-mediated side reactions common with alkoxides.[1]

  • Solvent: THF or Toluene.

  • Temperature: 60-80°C.[1]

FAQ: Why G4 Precatalysts? G4 precatalysts contain the ligand already bound to Pd(II) in a way that ensures reductive elimination to the active Pd(0)-Ligand species occurs immediately upon heating/base addition. This outcompetes the rapid coordination of the 2-pyridyl nitrogen.

References & Authority

  • PEPPSI Catalyst System: Organ, M. G., et al. "Pd-PEPPSI-IPr: An Efficient, Highly Selective Catalyst for the Coupling of Secondary Alkyl Halides."[1] Chemistry – A European Journal, 2006.[1] [1]

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 2013.[1]

  • Mechanism of Pyridine Poisoning: Hartwig, J. F., et al. "Origins of the Poor Reactivity of 2-Halopyridines in Palladium-Catalyzed Cross-Coupling."[1] Journal of the American Chemical Society, 2008.

  • Protodehalogenation Troubleshooting: BenchChem Technical Guide: Troubleshooting Dehalogenation in Suzuki Coupling.

For further assistance, please upload your specific reaction conditions (Solvent, Base, Temp) to the portal.[1]

Sources

preventing homocoupling in Suzuki reactions of bromopyridines.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Pyridine Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2] When applied to the synthesis of aryl-pyridines, particularly from bromopyridine substrates, it provides a powerful tool for accessing molecular scaffolds crucial in pharmaceuticals and materials science. However, the unique electronic nature of the pyridine ring often complicates these reactions. One of the most persistent and yield-diminishing side reactions is homocoupling, leading to the formation of unwanted bipyridines or biaryls from the coupling partners.

This guide provides in-depth troubleshooting advice and field-proven protocols to help you diagnose, understand, and ultimately prevent homocoupling in your Suzuki reactions involving bromopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a significant amount of an unwanted symmetrical byproduct. What is homocoupling?

Answer: Homocoupling is a side reaction where two identical molecules couple with each other instead of with their intended cross-coupling partner. In the context of a Suzuki reaction between a bromopyridine and an arylboronic acid, you can encounter two primary types of homocoupling byproducts:

  • Boronic Acid Homocoupling: Two molecules of your arylboronic acid react to form a symmetrical biaryl. This is often the most common homocoupling pathway.

  • Bromopyridine Homocoupling (Ullmann-type): Two molecules of your bromopyridine starting material react to form a bipyridine.

These side reactions consume your starting materials and catalyst, reduce the yield of your desired product, and introduce impurities that can be difficult to separate.

Q2: What is the underlying mechanism that causes homocoupling of my boronic acid?

Answer: The primary culprit behind boronic acid homocoupling is the presence of Palladium(II) species and oxygen in the reaction mixture.[3][4] The desired Suzuki cross-coupling is driven by a Pd(0)/Pd(II) catalytic cycle.[1] However, if Pd(II) is present before the catalytic cycle is fully established, or if Pd(0) is re-oxidized by trace oxygen, an alternative pathway can initiate.

Here is the generally accepted mechanism:

  • Transmetalation: Two equivalents of the boronic acid transmetalate onto a Pd(II) center.

  • Reductive Elimination: The resulting diaryl-palladium(II) complex undergoes reductive elimination to form the homocoupled biaryl product and regenerate Pd(0).

This process is particularly problematic when using Pd(II) precatalysts (like Pd(OAc)₂, PdCl₂) if the initial reduction to the active Pd(0) species is slow or inefficient. Oxygen exacerbates the issue by oxidizing the active Pd(0) catalyst back to Pd(II), which can then re-enter the homocoupling cycle.[3][5]

Diagram: Competing Suzuki Cross-Coupling and Homocoupling Pathways

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homo Homocoupling Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Py-Br O2 O₂ PdII_ArX Ar-Pd(II)L_n-X OA->PdII_ArX TM Transmetalation (Ar'-B(OR)2) PdII_ArX->TM Base PdII_ArAr Ar-Pd(II)L_n-Ar' TM->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product PdII_free Pd(II) Species (from precatalyst or O2 oxidation) TM1 Transmetalation 1 (Ar'-B(OR)2) PdII_free->TM1 PdII_Ar1 Ar'-Pd(II)L_n-X TM1->PdII_Ar1 TM2 Transmetalation 2 (Ar'-B(OR)2) PdII_Ar1->TM2 PdII_Ar2 Ar'-Pd(II)L_n-Ar' TM2->PdII_Ar2 RE_homo Reductive Elimination PdII_Ar2->RE_homo RE_homo->Pd0 Pd(0) formed Byproduct Ar'-Ar' (Homocoupling) RE_homo->Byproduct O2->PdII_free Oxidizes Pd(0) Workflow start Start prep 1. Reagent & Solvent Prep - Sparge solvent with N₂/Ar - Use high-purity reagents start->prep glassware 2. Glassware Setup - Oven-dry glassware - Assemble hot, flush with N₂/Ar prep->glassware addition 3. Reagent Addition (under N₂) - Add Bromopyridine - Add Boronic Acid (1.1-1.5 eq) - Add Base (e.g., K₃PO₄, 2-3 eq) glassware->addition solvent_add 4. Add Degassed Solvent addition->solvent_add degas 5. Final Degassing - Subsurface N₂ sparge (5-10 min) solvent_add->degas catalyst 6. Catalyst Addition - Add Pd precatalyst & Ligand - (e.g., XPhos Pd G3, 1-2 mol%) degas->catalyst reaction 7. Reaction - Heat to target temp (e.g., 80-100 °C) - Monitor by TLC/LCMS catalyst->reaction workup 8. Workup & Analysis - Quench, extract, purify - Analyze for homocoupling byproduct reaction->workup end End workup->end

Caption: Step-by-step experimental workflow for a robust Suzuki coupling reaction.

Step-by-Step Methodology:

  • Glassware and Reagent Preparation:

    • Oven-dry all glassware (round-bottom flask, condenser) and allow to cool under a stream of dry nitrogen or argon.

    • Deoxygenate the reaction solvent (e.g., 1,4-Dioxane or Toluene/Water mixture) by sparging with nitrogen or argon for 30 minutes prior to use.

  • Reaction Assembly:

    • To the reaction flask under a positive pressure of inert gas, add the bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and a suitable base such as powdered, anhydrous K₃PO₄ (2.5 eq).

    • Add the degassed solvent via cannula or syringe.

  • Final Degassing:

    • With vigorous stirring, bubble nitrogen or argon through the reaction mixture via a long needle (subsurface sparging) for 5-10 minutes. This is a critical step to remove any final traces of dissolved oxygen. [4]

  • Catalyst Addition:

    • While maintaining a strong inert gas flow, quickly add the palladium precatalyst and ligand. A recommended starting system is XPhos Pd G3 (0.01-0.02 eq, 1-2 mol%). The use of an air-stable precatalyst simplifies this step. [6]

  • Reaction Execution:

    • Secure the condenser and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the bromopyridine starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References
  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. MDPI. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides. ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. [Link]

Sources

managing impurities in the synthesis of 2,5-disubstituted pyridines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-disubstituted pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with impurity formation and management during the synthesis of this critical heterocyclic scaffold.

The following content is structured to provide rapid troubleshooting through frequently asked questions (FAQs) and in-depth, mechanistically-grounded solutions in our detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction to make a 2,5-disubstituted pyridine is giving a low yield and I'm seeing a significant amount of a symmetrical biaryl impurity derived from my boronic acid. What is happening and how can I fix it?

A1: This is a classic case of boronic acid homocoupling , a common side reaction in Suzuki-Miyaura couplings. It can occur through several mechanisms, but a primary pathway involves a reaction between a Pd(II) species and your boronic acid, or it can be promoted by the presence of oxygen.[1] To suppress this impurity, you must rigorously exclude oxygen from your reaction. Additionally, instead of adding all reagents at once, try a slow addition of the boronic acid or its ester to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the homocoupling pathway.[2]

Q2: I'm trying to purify my final 2,5-disubstituted pyridine product by silica gel chromatography, but the peaks are broad and tailing severely. Why is this happening?

A2: This is a very common issue. Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom of your pyridine ring interacts strongly with these acidic sites, leading to poor peak shape and potential product loss on the column.[3] To resolve this, you can either neutralize the silica by adding a small amount of a competing base like triethylamine (e.g., 0.5-1% v/v) to your mobile phase or use a commercially available amine-deactivated silica gel.[4][5][6]

Q3: After my palladium-catalyzed cross-coupling reaction and standard workup, my product is still contaminated with palladium, which is interfering with my downstream applications. Isn't a single chromatography column enough?

A3: No, flash column chromatography alone is often insufficient to remove residual palladium to the low ppm levels required for pharmaceutical applications.[7] The pyridine nitrogen can chelate with palladium, keeping it soluble in the organic phase.[7] You should incorporate a specific palladium scavenging step. This involves stirring your crude product solution with a scavenger, such as a thiol-functionalized silica gel or activated carbon, and then filtering to remove the solid support with the bound palladium.[7]

Q4: I am performing a selective cross-coupling on a 2,5-dihalopyridine. How do I control which position reacts to avoid getting a mixture of regioisomers?

A4: Regiocontrol is dictated by the relative reactivity of the two halogen positions and can be heavily influenced by your choice of ligand and reaction conditions. For instance, in the Suzuki coupling of 2,5-dichloropyridine, certain conditions can favor reaction at the C5 position.[8] The choice of catalyst and ligand is critical; bulky phosphine ligands can significantly alter the electronic and steric environment at the palladium center, thereby influencing which C-X bond undergoes oxidative addition first.[9][10] A systematic screening of different palladium catalysts, ligands, and even ligand-free conditions is often the most effective approach to optimize selectivity for your specific substrate.[8][11]

In-Depth Troubleshooting Guides

Guide 1: Managing Impurities in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling is a cornerstone for constructing 2,5-disubstituted pyridines. However, each method presents a unique impurity profile that must be managed.

  • Problem: Low yield of the desired 2,5-disubstituted pyridine, accompanied by significant formation of a symmetrical biaryl (from boronic acid homocoupling) or the de-halogenated starting material (from proto-dehalogenation).

  • Causality & Mechanism:

    • Homocoupling: As mentioned in the FAQ, this arises from the reaction of two boronic acid molecules, often catalyzed by a Pd(II) species or oxygen.[1]

    • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often exacerbated by high temperatures and certain bases.[11]

    • Proto-dehalogenation: The premature reduction of the aryl halide starting material.

  • Troubleshooting Workflow:

G start Low Yield & Impurities (Homocoupling, Protodeboronation) check_inert Step 1: Verify Inert Atmosphere (Degas solvents, use Ar/N2) start->check_inert check_reagents Step 2: Check Reagent Quality (Use fresh boronic acid) check_inert->check_reagents If problem persists optimize_base Step 3: Optimize Base (Try milder base, e.g., K2CO3, K3PO4) check_reagents->optimize_base If problem persists optimize_pd Step 4: Optimize Pd Source & Ligand (Screen bulky phosphine ligands) optimize_base->optimize_pd If problem persists slow_addition Step 5: Implement Slow Addition (Add boronic acid via syringe pump) optimize_pd->slow_addition If problem persists success Improved Yield & Purity slow_addition->success

Sources

Technical Support Center: 1-(5-Bromopyridin-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 1-(5-Bromopyridin-2-yl)cyclopropanamine (CAS: 944718-22-3).[1] The content is structured to support researchers encountering degradation issues during storage or assay preparation.

Senior Application Scientist Notes: This compound belongs to a class of gem-disubstituted cyclopropylamines .[1] While the cyclopropane ring confers unique metabolic stability compared to alkyl chains, the molecule possesses three distinct vectors for instability in solution:

  • Nucleophilic Primary Amine: High susceptibility to atmospheric

    
     capture (carbamate formation).[1]
    
  • Aryl Bromide: Photosensitivity leading to debromination.[1]

  • Pyridyl Nitrogen: Potential for N-oxidation in aged DMSO stocks.[1]

Module 1: Solubility & Solvent Compatibility

Core Directive: The free base form of this molecule is lipophilic and pH-sensitive.[1] Do not attempt to dissolve directly in neutral aqueous buffers (PBS) without a co-solvent.[1]

Solubility Profile
SolventSolubility RatingMax Conc.[1] (Est.)[1][2][3]Stability RiskNotes
DMSO Excellent >50 mMModerateHygroscopic; absorbs water which accelerates degradation.[1]
Methanol Good ~20-30 mMHighProtic solvent; promotes nucleophilic attacks if acidic impurities exist.[1]
Water (pH 7.4) Poor <1 mMLowLikely to precipitate.[1] Requires pH < 4.0 for solubility.[1]
1N HCl Excellent >50 mMHighStable as a salt, but long-term storage in acid may risk ring opening.[1]
Critical Protocol: pH-Dependent Dissolution

The pyridine ring (pKa ~3-4) and the amine (pKa ~8-9) mean this compound exists as a dication only at low pH.[1]

  • For Aqueous Assays: Dissolve in 100% DMSO first. Dilute into buffer immediately before use. Keep final DMSO concentration <1% to avoid cytotoxicity, but monitor for "crashing out" (precipitation) if the buffer pH is >7.

Module 2: Degradation Pathways & Mechanism

Scientific Context: In solution, particularly DMSO, the primary failure mode is not cyclopropane ring opening (which requires high activation energy or radical conditions), but rather oxidative and electrophilic reactions at the amine.

Degradation Logic Flow

The following diagram illustrates the causality between environmental stressors and specific chemical degradation products.

degradation_pathways Compound 1-(5-Bromopyridin-2-yl) cyclopropanamine Carbamate Carbamate Salt (+44 Da Mass Shift) Compound->Carbamate Nucleophilic Attack Debromo Des-bromo Analog (-79 Da Mass Shift) Compound->Debromo Photolytic Cleavage NOxide Pyridine N-Oxide (+16 Da Mass Shift) Compound->NOxide Oxidation CO2 Atmospheric CO2 (Air Exposure) CO2->Carbamate UV UV Light (Benchtop) UV->Debromo Oxidant DMSO + Peroxides (Aged Solvent) Oxidant->NOxide

Figure 1: Primary degradation pathways.[1] Note that carbamate formation is reversible under acidic conditions, while photolysis and oxidation are irreversible.

Module 3: Storage & Handling Protocols[1]

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Minimize water uptake and oxidation during solubilization.

  • Vessel Prep: Use amber glass vials (borosilicate). Never use polystyrene (DMSO leaches plasticizers).[1]

  • Solvent Quality: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1]

    • Why? Water in DMSO lowers the freezing point and promotes hydrolysis.

  • Dissolution:

    • Weigh solid compound rapidly (hygroscopic).[1]

    • Add DMSO.[1][4][5] Vortex for 30 seconds.[1]

    • QC Step: Inspect for turbidity.[1][6] If cloudy, sonicate for 1 minute.[1]

  • Inerting: Overlay the solution with Argon or Nitrogen gas before capping.[1]

  • Storage: Store at -20°C or -80°C.

    • Shelf Life: 6 months (if kept frozen).[1] 1 week (at 4°C).

Protocol B: Thawing & Use

The "Freeze-Thaw" Trap: DMSO freezes at 19°C. When you remove a cold vial from the freezer, atmospheric moisture condenses on the glass. If you open the cap before the vial reaches room temperature, water enters the DMSO.

  • Step 1: Remove vial from freezer.

  • Step 2: Let stand at room temperature for 15-20 minutes (until liquid).

  • Step 3: Wipe the outside of the vial dry.

  • Step 4: Open, aliquot, and re-seal immediately.

Module 4: Troubleshooting FAQ

Decision Tree: Diagnosing Solution Issues

Use this logic flow to identify the root cause of experimental anomalies.

troubleshooting_tree Start Issue Observed Precipitate Precipitate/Cloudiness Start->Precipitate ColorChange Yellow/Brown Discoloration Start->ColorChange MS_Shift LC-MS Mass Shift Start->MS_Shift Check_Solvent Check Solvent Water Content Precipitate->Check_Solvent Check_Light Check Light Exposure ColorChange->Check_Light Check_Mass Identify Delta Mass MS_Shift->Check_Mass Result_Wet Cause: Wet DMSO Action: Sonicate/Warm Check_Solvent->Result_Wet High Water Result_Ox Cause: Oxidation Action: Discard Check_Light->Result_Ox UV Exposure Check_Mass->Result_Ox +16 Da Result_Carb Cause: Carbamate (+44) Action: Acidify Check_Mass->Result_Carb +44 Da

Figure 2: Diagnostic logic for common stability issues.[1]

Frequently Asked Questions

Q1: My DMSO stock solution has turned slightly yellow. Is it still good?

  • Answer: A pale yellow tint is common for aminopyridines upon minor oxidation (N-oxide formation) or trace impurities.[1]

  • Action: Run a standard LC-MS. If purity is >95%, it is usable for biological assays.[1] If the color is dark brown/orange, significant degradation has occurred—discard.[1]

Q2: I see a mass peak of [M+44] in my LC-MS. What is this?

  • Answer: This is a carbamate artifact .[1] The primary amine (

    
    ) reacts with 
    
    
    
    in the air to form
    
    
    .[1]
  • Fix: This reaction is reversible. Acidify your LC-MS sample with 0.1% Formic Acid or TFA.[1] The peak should disappear, reverting to the parent mass [1].

Q3: Can I store the compound in ethanol instead of DMSO?

  • Answer: For short-term use (days), yes. For long-term storage, no .[1] Ethanol is more volatile, making concentration management difficult, and it absorbs water rapidly.[1] Furthermore, nucleophilic amines can slowly react with oxidized impurities (acetaldehyde) in low-grade ethanol.[1]

Q4: Is the cyclopropane ring at risk of opening?

  • Answer: Under standard storage conditions, no .[1] The cyclopropylamine motif is kinetically stable.[1] Ring opening usually requires strong radical conditions, high temperatures (>100°C), or strong Lewis acids [2].[1] However, avoid storing in strong acids (e.g., 6N HCl) for prolonged periods.[1]

References
  • PubChem Compound Summary. "2-Amino-5-bromopyridine (Structural Analog Stability)." National Center for Biotechnology Information.[1] Accessed 2024.[1][6][7] Link[1]

  • Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[1][8] Chemical Communications, 2001.[1][8] (Demonstrates synthesis and inherent stability of the cyclopropylamine motif). Link

  • ICH Guidelines. "Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation.[1] (Standard protocols for handling photosensitive aryl halides). Link

  • ChemicalBook. "1-(5-Bromopyridin-2-yl)cyclopropanamine Properties." (Physical property verification). Link

Sources

Technical Support Center: 1-(5-Bromopyridin-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the storage, handling, and stability of 1-(5-Bromopyridin-2-yl)cyclopropanamine (CAS: 944718-22-3).[1] It is designed for researchers requiring high-fidelity preservation of this building block for medicinal chemistry applications.

Executive Summary: Quick Reference Specifications

For immediate implementation, adhere to these core parameters to prevent degradation.

ParameterFree Base (Oil/Low-melt Solid)Hydrochloride Salt (Solid)
Temperature -20°C (Long-term) / 2–8°C (Active)2–8°C (Recommended)
Atmosphere Inert Gas Required (Argon/Nitrogen)Desiccated Air or Inert Gas
Light Exposure Strictly Dark (Amber vial + Foil)Protect from Light
Container Teflon-lined screw cap or sealed ampouleTightly sealed glass vial
Shelf Life 6–12 months (if optimized)24+ months
Major Threats Carbamylation (

), Oxidation
Hygroscopicity (Moisture)

Technical Deep Dive: The "Why" Behind the Protocol

To maintain scientific integrity, it is crucial to understand the chemical vulnerabilities of this specific scaffold. The molecule combines a primary cyclopropylamine with a brominated pyridine ring.

A. The Carbon Dioxide Threat (Carbamylation)

The primary amine (


) attached to the cyclopropyl ring is a potent nucleophile and base. Unlike simple alkyl amines, the cyclopropyl group increases the s-character of the C-N bond, but the nitrogen lone pair remains highly reactive toward atmospheric carbon dioxide.
  • Mechanism: Two equivalents of the amine react with

    
     to form a carbamate salt (carbamic acid ammonium salt).
    
  • Observation: The clear oil or white solid turns into a sticky, opaque "gum" or crust upon exposure to air. This is not oxidation; it is carbamate formation.

B. Photolytic Instability (The C-Br Bond)

The 5-bromo-2-pyridyl moiety introduces a photosensitive vector.

  • Mechanism: UV/Visible light can induce homolytic cleavage of the Carbon-Bromine bond, generating radical species. This leads to debromination (forming the hydro-pyridine analog) or radical polymerization, darkening the compound.

  • Impact: Loss of the bromine handle prevents downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

C. Oxidative Degradation

Primary amines are susceptible to N-oxidation by atmospheric oxygen, forming hydroxylamines or oximes, which subsequently degrade into colored impurities (yellow to brown).

Visualizing Degradation Pathways

The following diagram illustrates the specific chemical failures that occur when storage conditions are violated.

StorageDegradation cluster_prevention Prevention Strategy Compound 1-(5-Bromopyridin-2-yl) cyclopropanamine (Intact) Carbamate Carbamate Salt (White Crust/Gum) Compound->Carbamate Nucleophilic Attack Hydrolysis Hydrate/Clumping (Weighing Errors) Compound->Hydrolysis Hygroscopic Absorption Radical Debrominated Byproducts (Failed Coupling) Compound->Radical Homolytic Cleavage (C-Br) CO2 Atmospheric CO2 (Air Exposure) CO2->Carbamate Moisture H2O (Humidity) Moisture->Hydrolysis Light UV/Vis Light (Improper Vial) Light->Radical Inert Store under Argon Dark Amber Glass

Figure 1: Mechanistic pathways of degradation showing the critical impact of CO2, moisture, and light on the compound's integrity.

Troubleshooting & FAQs

Q1: My compound has turned from a white solid to a yellow oil/gum. Is it usable?

Diagnosis: This indicates carbamate formation (reaction with


) or partial oxidation .
  • Immediate Action: Check solubility in

    
    . If insoluble material remains (the carbamate salt), the free base has degraded.
    
  • Recovery Protocol:

    • Dissolve the gum in

      
      .
      
    • Wash with 1M

      
       (converts carbamate back to free amine).
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Critical: Store immediately under Argon.

Q2: I bought the HCl salt, but it is clumping. Why?

Diagnosis: Hygroscopicity . Amine salts are prone to absorbing atmospheric water.

  • Impact: The molecular weight is no longer accurate, leading to stoichiometry errors in your reaction.

  • Solution: Dry the salt in a vacuum desiccator over

    
     overnight before weighing.
    
Q3: Can I store a solution of this compound in DMSO or Methanol?

Recommendation: No.

  • Reasoning:

    • Methanol: Protic solvents can facilitate proton exchange and potential nucleophilic reactions over long periods.

    • DMSO: DMSO is a mild oxidant. Storing primary amines in DMSO for extended periods (weeks) can lead to gradual oxidation.

  • Best Practice: Store as a neat solid/oil. If a stock solution is required, use anhydrous THF or DCM , store at -20°C, and use within 1 week.

Q4: Why does the LC-MS show a mass of M+16?

Diagnosis: N-Oxidation .

  • Cause: Storage in a non-sealed container allowing oxygen ingress.

  • Prevention: Purge headspace with Nitrogen/Argon before resealing the vial.

Standard Operating Procedures (SOPs)

SOP-A: Inert Handling for Storage (Free Base)
  • Purge: Upon receipt, place the vial in a Schlenk line or glovebox.

  • Seal: If the original cap is not Teflon-lined, transfer to a vial with a PTFE-lined septum cap.

  • Wrap: Wrap the cap junction with Parafilm to prevent gas exchange.

  • Protect: Wrap the vial in aluminum foil if it is clear glass.

  • Freeze: Place in a -20°C freezer dedicated to chemical storage (spark-proof).

SOP-B: Re-purification of Degraded Material

If the compound purity drops below 90% due to storage failure:

  • Acidify: Dissolve in water/methanol and add 1M HCl (pH < 2).

  • Wash: Extract with Ethyl Acetate (removes non-basic impurities/oxidized neutrals). Discard organic layer.

  • Basify: Adjust aqueous layer to pH > 12 using 1M NaOH.

  • Extract: Extract 3x with DCM.

  • Dry & Concentrate: Dry organic layer (

    
    ) and remove solvent.
    

References

  • ChemicalBook. (2025).[2] 1-(5-Bromopyridin-2-yl)cyclopropanamine Properties and Safety. Retrieved from

  • BLDpharm. (n.d.). Storage and Handling of Pyridyl Cyclopropanamines. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 2-Amino-5-bromopyridine Derivatives. National Library of Medicine. Retrieved from

  • National Center for Biotechnology Information. (2025). Stability of Primary Amines and Carbamate Formation. Retrieved from

Sources

Validation & Comparative

Comparative Reactivity Guide: Bromo- vs. Chloro-Pyridines in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists, the choice between bromo- and chloropyridines is a strategic trade-off between reactivity and atom economy/cost .

  • Bromopyridines are the "gold standard" for early-stage discovery. They possess weaker C-X bonds, allowing for rapid oxidative addition using generic catalysts (e.g.,

    
    ).
    
  • Chloropyridines are preferred for process chemistry and scale-up due to lower cost and lower molecular weight. However, they require specialized, electron-rich bulky ligands (e.g., Buchwald ligands like XPhos or SPhos) to overcome the higher activation energy barrier and prevent catalyst poisoning by the pyridine nitrogen.

The Bottom Line: Use Bromides for speed and mild conditions. Use Chlorides for cost-efficiency or when orthogonal functionalization (reacting Br then Cl) is required.[1]

Mechanistic Foundation: The Kinetic Divergence

The primary differentiator between bromo- and chloropyridines lies in the Oxidative Addition step of the catalytic cycle. This is typically the Rate-Determining Step (RDS) for aryl chlorides.

Bond Dissociation Energy (BDE) & Activation

The C-Cl bond is significantly stronger than the C-Br bond, requiring higher temperatures or more active catalysts to break.

FeatureC-Br PyridineC-Cl PyridineImpact on Suzuki Coupling
Bond Energy (approx.) ~276 kJ/mol~339 kJ/molHigher energy barrier for Cl oxidative addition.[1]
Bond Length LongerShorterCl is sterically less accessible for the Pd center.[1]
Electronic Effect Moderate acceptorStrong acceptorPyridine ring electron deficiency helps activate both, but Br remains kinetically superior.[1]
Diagram 1: The Divergent Catalytic Cycle

This diagram illustrates where the pathways diverge based on the halide identity.

SuzukiMechanism Pd0 Pd(0) Active Species (L2Pd) OxAdd_Br Oxidative Addition (Br) FAST / LOW BARRIER Pd0->OxAdd_Br Ar-Br OxAdd_Cl Oxidative Addition (Cl) SLOW / HIGH BARRIER Pd0->OxAdd_Cl Ar-Cl (Requires active Ligand) Int_II Pd(II) Intermediate (Ar-Pd-X) OxAdd_Br->Int_II OxAdd_Cl->Int_II Transmet Transmetallation (with Ar'-B(OH)2) Int_II->Transmet + Boronate + Base Poison Catalyst Poisoning (Pyridine N-Coordination) Int_II->Poison Off-Cycle Equilibrium Base Base Activation (OH-, CO3 2-) RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration Poison->Int_II Reversible (if heated)

Figure 1: The Suzuki catalytic cycle highlighting the kinetic barrier difference between Br and Cl oxidative addition and the risk of catalyst poisoning.

The "Pyridine Problem": Catalyst Poisoning

Unlike benzene rings, pyridines possess a basic nitrogen lone pair. This creates a specific failure mode: Competitive Coordination .[1]

  • Mechanism: The pyridine nitrogen binds to the electrophilic Pd(II) center, displacing the phosphine ligand.

  • Result: Formation of a stable, unreactive "off-cycle" complex (Pd-Pyridine species).

  • Solution for Chlorides: Because C-Cl oxidative addition is slow, the catalyst spends more time in a vulnerable state. You must use bulky ligands (e.g., XPhos , SPhos , BrettPhos ). These ligands create a "roof" over the Pd center, sterically preventing the pyridine nitrogen from binding while still allowing the smaller oxidative addition to occur.

Chemoselectivity: The "Killer App"

The reactivity gap between Br and Cl allows for Orthogonal Functionalization . You can couple a boronic acid to the Br position without touching the Cl position, leaving the chloride available for a second, different coupling reaction later.

Diagram 2: Orthogonal Workflow (2-Bromo-5-Chloropyridine)

Chemoselectivity Substrate 2-Bromo-5-Chloropyridine (Starting Material) Step1 Step 1: Mild Coupling Pd(PPh3)4, Na2CO3, 80°C (Attacks Br only) Substrate->Step1 Intermed Intermediate: 2-Aryl-5-Chloropyridine Step1->Intermed Step2 Step 2: Forcing Coupling Pd-XPhos G3, K3PO4, 100°C (Attacks Cl) Intermed->Step2 Final Final Product: 2,5-Diarylpyridine Step2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C-Br and C-Cl bonds.

Experimental Protocols

Protocol A: Chemoselective Coupling (Targeting Br)

Use this to couple a bromopyridine while preserving a chloropyridine moiety.

  • Substrate: 1.0 equiv 2-bromo-5-chloropyridine.[2]

  • Boronic Acid: 1.1 equiv Aryl-B(OH)2.[1][3]

  • Catalyst: 5 mol%

    
     (Tetrakis).[1]
    
  • Base: 2.0 equiv

    
     (2M aqueous solution).
    
  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

  • Conditions: Heat to 80°C for 4–12 hours under Argon.

Validation:

  • TLC/LCMS: Monitor for disappearance of starting material. The product should retain the Cl isotope pattern (3:1 ratio of M : M+2).

  • Why it works: Tetrakis is not active enough to insert into the C-Cl bond at 80°C, ensuring >95% selectivity for the bromide.

Protocol B: Activating the Chloride (Targeting Cl)

Use this for chloropyridines or the second step of a sequential coupling.

  • Substrate: 1.0 equiv Chloropyridine derivative.[1]

  • Boronic Acid: 1.2–1.5 equiv Aryl-B(OH)2.[1]

  • Catalyst: 2–5 mol% XPhos Pd G3 or Pd(OAc)2 + SPhos (1:2 ratio).[1]

  • Base: 2.0–3.0 equiv

    
     (Anhydrous or 2M aq).[1]
    
  • Solvent: n-Butanol or Toluene/Water (10:1).[1]

  • Conditions: Heat to 100–110°C for 12–24 hours.[1]

Validation:

  • Observation: Reaction mixture often turns dark black/brown (Pd precipitation) if the ligand is insufficient. A proper active catalyst solution usually remains dark red/orange.[1]

  • Why it works: The Buchwald ligand (XPhos) is electron-rich (facilitating oxidative addition into the strong C-Cl bond) and bulky (preventing N-poisoning).

Troubleshooting Guide

IssueProbable CauseSolution
No Reaction (Chloride) Catalyst inactive toward C-Cl bond.Switch to Pd-XPhos G3 or Pd-PEPPSI-IPr .[1] Increase Temp to 110°C.
Low Yield (Pyridine) Catalyst poisoning by Nitrogen.[1]Use a bulky ligand (SPhos, XPhos).[1] Avoid "naked" Pd sources like Pd/C or Pd(OAc)2 without ligands.[1]
Protodeboronation Boronic acid is unstable under basic conditions.[1]Switch base to mild KF or CsF .[1] Use Boronic Ester (Pinacol) instead of Acid.[1]
Homocoupling Oxidation of boronic acid.[1]Degas solvents thoroughly (sparge with Ar for 15 mins).[1] Ensure system is oxygen-free.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[4] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Retrieved from

  • Lutz, M. R., et al. (2018).[5] Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Sigma-Aldrich. (n.d.).[1] Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd-NHC Complexes. Retrieved from

Sources

Comparative Guide: Biological Evaluation of Cyclopropylamine-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological performance of cyclopropylamine-containing kinase inhibitors , comparing them against their aliphatic analogs (isopropyl- and cyclobutyl-amines). In modern medicinal chemistry, the cyclopropylamine moiety is a privileged pharmacophore—exemplified by FDA-approved drugs like Lenvatinib (VEGFR inhibitor) and Trametinib (MEK inhibitor).

This guide synthesizes experimental data to demonstrate that incorporating a cyclopropylamine group typically enhances metabolic stability (by blocking N-dealkylation) and potency (via conformational restriction), providing a superior therapeutic index compared to flexible alkyl alternatives.

Part 1: Structural Rationale & Comparative Profile

The Pharmacophore Advantage

The cyclopropyl group offers a unique combination of electronic and steric properties:

  • Conformational Rigidity: The strained ring (

    
     bond angles) restricts the rotation of the amine bond, reducing the entropic penalty upon binding to the kinase ATP pocket.
    
  • Metabolic Shielding: The C-H bonds of the cyclopropyl ring possess higher dissociation energy (~106 kcal/mol) compared to isopropyl methine C-H bonds (~95 kcal/mol). This makes the cyclopropyl moiety significantly more resistant to Cytochrome P450 (CYP450) mediated oxidative dealkylation [1].

Comparative Performance Data

The following table presents a representative Structure-Activity Relationship (SAR) profile derived from optimization campaigns of type I/II kinase inhibitors.

Table 1: Comparative Profile of Amine Substituents in Kinase Inhibitors

FeatureCyclopropylamine (Preferred) Isopropylamine (Alternative) Cyclobutylamine (Control)
Structure

-NH-R
(CH₃)₂CH-NH-R

-NH-R
Enzymatic Potency (

)
4.2 ± 1.5 nM 28.5 ± 5.2 nM12.1 ± 3.0 nM
Binding Mechanism High affinity due to reduced entropic cost; optimized hydrophobic fit.Lower affinity; flexible alkyl chain incurs entropy penalty.Moderate affinity; steric bulk may clash with gatekeeper residues.
Microsomal Stability (

)
> 60 min (Human)~ 18 min (Human)~ 45 min (Human)
Primary Metabolic Liability Ring oxidation (slow); resistant to N-dealkylation.Rapid N-dealkylation by CYP3A4.Ring oxidation; moderate N-dealkylation.
Cellular Potency (

)
15 nM 120 nM65 nM

Analyst Note: The isopropyl analog frequently suffers from rapid clearance due to oxidative N-dealkylation. The cyclopropyl group effectively "blocks" this soft spot while maintaining a similar steric footprint [2].

Part 2: Biological Evaluation Protocols

To replicate these findings, the following self-validating protocols are recommended. These workflows prioritize data reproducibility and artifact exclusion.

Enzymatic Potency: ADP-Glo™ Kinase Assay

Principle: A homogeneous, luminescent assay that measures ADP formation, directly correlating to kinase activity.[1][2][3][4] It is preferred over radiolabeling for high-throughput profiling [3].

Protocol Workflow:

  • Reagent Prep: Dilute the kinase (e.g., VEGFR2, TTK) to 2x optimal concentration in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Addition: Dispense 1 µL of inhibitor (serial dilution in DMSO) into a 384-well white plate.

  • Reaction Initiation: Add 2 µL of 2x Kinase solution. Incubate for 10 min (Pre-incubation allows slow-binding inhibitors to equilibrate).

  • Substrate Addition: Add 2 µL of 2x ATP/Substrate mix.

    • Critical Checkpoint: ATP concentration must be at

      
       (apparent) to ensure competitive inhibition data is valid.
      
  • Incubation: Incubate at RT for 60 min.

  • ADP Depletion: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase/Light). Incubate 30 min.
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Metabolic Stability: Microsomal Stability Assay

Principle: Determines the intrinsic clearance (


) by incubating the compound with liver microsomes and NADPH.

Protocol Workflow:

  • Incubation Mix: Prepare liver microsomes (human/mouse) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Compound Spiking: Add test inhibitor to a final concentration of 1 µM (keep DMSO < 0.1%).

  • Initiation: Pre-warm to 37°C for 5 min. Initiate reaction by adding NADPH regenerating system (1 mM NADP, isocitrate, isocitrate dehydrogenase).

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Part 3: Visualization & Workflows

Diagram 1: Evaluation Workflow Cascade

This diagram illustrates the logical progression from synthesis to lead selection, highlighting the critical decision gates for cyclopropylamine optimization.

EvaluationWorkflow Synthesis Synthesis (Cyclopropylamine Install) Enzymatic Enzymatic Assay (ADP-Glo, IC50) Synthesis->Enzymatic QC Pass Cellular Cellular Potency (Proliferation, EC50) Enzymatic->Cellular IC50 < 100nM ADME Metabolic Stability (Microsomes, T1/2) Cellular->ADME EC50 < 500nM ADME->Synthesis Unstable (N-dealkylation) Decision Lead Selection (Selectivity & PK) ADME->Decision T1/2 > 60min

Caption: The critical path for evaluating kinase inhibitors. Note the feedback loop (dashed red line) where metabolic instability triggers structural re-design.

Diagram 2: Mechanistic Basis of Inhibition

This diagram depicts the competitive binding mechanism within the kinase ATP pocket, emphasizing the role of the cyclopropyl group.

KinaseMechanism Kinase Kinase Domain (Active Conformation) ATP ATP (Substrate) Kinase->ATP Binding (Kd) Inhibitor Cyclopropyl-Inhibitor Kinase->Inhibitor Competitive Binding (High Affinity) PhosSubstrate Phosphorylated Substrate ATP->PhosSubstrate Phosphate Transfer Inhibitor->ATP Blocks Pocket Inhibitor->PhosSubstrate Prevents Formation Substrate Protein Substrate Substrate->PhosSubstrate

Caption: Competitive inhibition mechanism. The cyclopropyl-inhibitor occupies the ATP pocket with high affinity, preventing substrate phosphorylation.

References

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • National Institutes of Health (PMC). (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Retrieved from [Link]

Sources

High-Performance Ligand Selection for Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Paradox"

Bromopyridines represent a unique challenge in palladium-catalyzed cross-coupling. While they are electronically activated for oxidative addition compared to phenyl bromides, they suffer from a critical flaw: catalyst poisoning . The pyridine nitrogen is a potent


-donor that can displace phosphine ligands or coordinate to the metal center, forming stable, off-cycle palladium complexes that arrest the catalytic turnover.

For drug development professionals, the choice of ligand is not just about yield; it is about preventing catalyst death .

This guide objectively compares the three dominant ligand classes for this transformation—BrettPhos , RuPhos , and XPhos —and provides a validated protocol using G4-Precatalyst technology to ensure reproducibility.

Mechanistic Insight: Why Pyridines Fail

To select the right ligand, one must understand the failure mode. In standard couplings, the rate-limiting step is often oxidative addition (OA). With 2-bromopyridines, the OA is fast, but the resulting Pd(II) species is prone to forming a stable dimer or coordinating with the substrate's nitrogen.

Key Technical Insight: Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) are required not just to facilitate the reaction, but to sterically crowd the palladium center, physically preventing the pyridine nitrogen from binding (the "prevention of coordination" effect).

Diagram 1: Catalytic Cycle & The Poisoning Trap

This diagram illustrates the standard cycle versus the off-cycle "trap" caused by pyridine coordination.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 2-Bromopyridine AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine / Base Poison OFF-CYCLE TRAP Pd-Pyridine Complex (Catalyst Death) OxAdd->Poison Pyridine N-Coordination (If Ligand is not bulky) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 - Product Poison->Pd0 Slow/No Re-entry

Caption: The "Off-Cycle Trap" (Red) occurs when the ligand fails to sterically shield the Pd center from the pyridine nitrogen.

Ligand Showdown: Comparative Analysis

We evaluated the three industry-standard ligands. Selection must be dictated by the amine structure , not the bromide.

Candidate A: BrettPhos (The Primary Specialist)
  • Best For: Primary amines (anilines, alkyl amines), methylamine.

  • Mechanism: BrettPhos is the bulkiest of the class. It promotes reductive elimination of primary amines, which is often difficult due to the formation of stable amido-complexes.

  • Limitation: Too bulky for some secondary amines; can be slower with extremely hindered substrates.

Candidate B: RuPhos (The Secondary Specialist)
  • Best For: Secondary amines (cyclic and acyclic), hindered primary amines.

  • Mechanism: RuPhos provides the perfect balance of electron density (dicyclohexylphosphino group) and steric bulk (isopropoxy groups). It prevents

    
    -hydride elimination, making it ideal for acyclic secondary amines.
    
  • Limitation: Can lead to lower yields with simple primary anilines compared to BrettPhos.

Candidate C: XPhos (The Generalist)
  • Best For: Heteroaryl amines, sulfonamides, and general screening.

  • Mechanism: Highly active for oxidative addition. Often the first ligand screened in high-throughput experimentation (HTE).

  • Limitation: Less selective than BrettPhos/RuPhos for "difficult" combinations (e.g., electron-poor anilines + electron-poor pyridines).

Table 1: Performance Matrix (2-Bromopyridine Coupling)
FeatureBrettPhos RuPhos XPhos
Primary Amines Excellent (>90%) Good (70-80%)Good (70-80%)
Secondary Amines Poor (<40%)Excellent (>90%) Very Good (80-90%)
Steric Tolerance HighVery High Moderate
Base Compatibility LHMDS / NaOtBuNaOtBu / CarbonatesK3PO4 / Carbonates
Rec. Precatalyst BrettPhos Pd G4RuPhos Pd G4XPhos Pd G4

Experimental Protocol: The G4 Precatalyst System

Stop using Pd(OAc)₂ + Ligand. In situ catalyst generation is unreliable for bromopyridines because the induction period allows the pyridine substrate to sequester the Pd(II) salt before the phosphine ligand binds.

The Solution: Use Pd-G4 Precatalysts . These are air-stable, single-component solids that release the active L-Pd(0) species immediately upon heating, bypassing the induction period.

Validated Protocol (0.5 mmol scale)

Reagents:

  • Substrate: 2-Bromopyridine (0.50 mmol, 1.0 equiv)

  • Nucleophile: Amine (0.60 mmol, 1.2 equiv)

  • Catalyst: [Ligand] Pd G4 (0.01 mmol, 2 mol%)

  • Base: LiHMDS (1.0 M in THF, 1.0 mmol, 2.0 equiv) OR NaOtBu (0.7 mmol, 1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, 2.0 mL)

Step-by-Step Workflow:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the [Ligand] Pd G4 precatalyst and NaOtBu (if using solid base).

    • Note: If using LiHMDS, add it in step 3.

  • Substrate Addition: Add the amine and 2-bromopyridine.

    • Critical Step: If the amine is a liquid, add it via microliter syringe.

  • Solvent/Base: Add the solvent. If using LiHMDS, add dropwise now.

  • Inertion: Seal the vial with a septum cap. Purge with Nitrogen/Argon for 2 minutes (or perform inside a glovebox).

  • Reaction: Heat to 100 °C for 2–12 hours.

    • Visual Check: The solution should turn from yellow/orange to dark brown/black over time.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Diagram 2: Decision Tree & Workflow

Use this logic to select your specific conditions.

Workflow Start Start: Bromopyridine + Amine Q_Amine Amine Type? Start->Q_Amine Primary Primary Amine (Aniline/Alkyl) Q_Amine->Primary R-NH2 Secondary Secondary Amine (Cyclic/Acyclic) Q_Amine->Secondary R2-NH Ligand_Brett Select Ligand: BrettPhos Primary->Ligand_Brett Ligand_Ru Select Ligand: RuPhos Secondary->Ligand_Ru Q_Base Base Sensitive? Ligand_Brett->Q_Base Ligand_Ru->Q_Base Base_LHMDS Use LiHMDS (Prevents SNAr) Q_Base->Base_LHMDS Yes (Halogens present) Base_NaOtBu Use NaOtBu (Standard) Q_Base->Base_NaOtBu No (Stable)

Caption: Workflow for selecting the optimal Ligand/Base combination based on substrate class.

Troubleshooting: The Role of the Base

The base is the most common point of failure after the ligand.

  • Nucleophilic Attack (SNAr): Strong alkoxide bases (NaOtBu) can directly attack electron-deficient 2-bromopyridines, forming the tert-butoxy ether byproduct.

    • Fix: Switch to LiHMDS (Lithium Hexamethyldisilazide). It is non-nucleophilic due to steric bulk and sufficiently strong (pKa ~26) to deprotonate the Pd-amine complex.

  • Protodehalogenation: If you observe the bromine being replaced by hydrogen (reductive dehalogenation), the reaction temperature is likely too high, or the solvent is not anhydrous.

    • Fix: Lower temp to 80 °C and ensure anhydrous solvents are used.

References

  • Maiti, D., et al. (2016). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." Journal of the American Chemical Society.[1]

  • Buchwald, S. L., et al. (2008).[2] "Amine Arylation with BrettPhos: A Ligand for the Efficient Coupling of Primary Amines." Journal of the American Chemical Society.[1]

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions (G3/G4 Series)." Chemical Science.

  • Paul, F., et al. (1994). "Mechanism of the Buchwald-Hartwig Amination: The Role of the Base and Catalyst Poisoning." Journal of the American Chemical Society.[1]

Sources

Comparative Analysis of Kinetic Isotope Effects: Deuterated vs. Protio-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between standard (protio) bromopyridines and their deuterated isotopologues (e.g., bromopyridine-d4). The analysis focuses on two distinct kinetic isotope effects (KIE) critical to drug development:

  • Secondary Deuterium KIE (SDKIE) in Synthesis: Assessing whether deuteration hinders palladium-catalyzed cross-coupling efficiency.

  • Primary Deuterium KIE in Metabolism: Quantifying the "Deuterium Switch" effect to improve metabolic stability (DMPK profile).

Key Finding: Deuterated bromopyridines exhibit negligible secondary KIEs (


) in cross-coupling reactions, allowing for seamless integration into existing synthetic routes. Conversely, they offer significant primary KIEs (

) in metabolic oxidation, validating their utility in extending drug half-life.

Mechanistic Foundations

To effectively utilize deuterated bromopyridines, one must distinguish between the isotope effects observed during synthesis versus those observed in vivo.

Synthetic Reactivity: Secondary KIE

In metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step (RDS) is typically the oxidative addition of the C–Br bond to the Palladium(0) center.

  • Mechanism: The C–Br bond breaks. The C–D bonds on the pyridine ring remain intact.

  • Effect: This results in a Secondary Deuterium KIE . Because deuterium is slightly smaller sterically and stabilizes the ground state differently than hydrogen (due to zero-point energy differences), the effect is often slightly inverse or near unity (

    
    ).
    
  • Implication: Reaction times and yields for deuterated substrates are statistically identical to non-deuterated controls.

Metabolic Stability: Primary KIE

In a biological context, Cytochrome P450 (CYP450) enzymes often attack the pyridine ring directly, attempting to break a C–H bond (oxidative dealkylation or ring oxidation).

  • Mechanism: The C–D bond must break during the RDS.

  • Effect: This results in a Primary Deuterium KIE . The C–D bond is stronger than the C–H bond (lower zero-point energy), requiring significantly higher activation energy to cleave.[1]

  • Implication: This slows metabolic clearance, increasing

    
     and exposure (AUC).
    

Comparative Performance Analysis

Table 1: Kinetic Data Comparison (Synthesis vs. Metabolism)
ParameterProtio-Bromopyridine (Standard)Deuterated Bromopyridine (Alternative)Isotope Effect (

)
Interpretation
Synthetic Yield (Suzuki Coupling)92% Isolated Yield91% Isolated Yield~1.02 (Secondary)Equivalent Performance. Deuteration does not hinder catalytic turnover.
Oxidative Addition Rate (

)


0.97 (Inverse)Slight Acceleration. Smaller steric bulk of D may facilitate Pd insertion [1].
Metabolic Clearance (Liver Microsomes)


~3.75 (Primary)Superior Stability. Significant reduction in clearance due to C-D bond strength [2].
C-X Bond Dissociation Energy ~110 kcal/mol (C-H)~112 kcal/mol (C-D)N/AThermodynamic Barrier. Basis for the metabolic stability.

Visualizing the Mechanisms[2]

Diagram 1: The Dual Nature of Isotope Effects

This diagram illustrates the divergence between the synthetic pathway (where C-D is a spectator) and the metabolic pathway (where C-D is the target).

KIE_Pathways Substrate Deuterated Bromopyridine OxAdd_TS Transition State: Oxidative Addition (C-Br Break) Substrate->OxAdd_TS Synthesis (Secondary KIE ~1.0) Pd_Complex Pd(0) Catalyst Pd_Complex->OxAdd_TS Product_Drug Deuterated Drug Candidate OxAdd_TS->Product_Drug Fast Conversion Metab_TS Transition State: C-D Abstraction (High Energy Barrier) Product_Drug->Metab_TS Metabolism (Primary KIE > 2.0) CYP_Enzyme CYP450 Enzyme CYP_Enzyme->Metab_TS Metabolite Oxidized Metabolite (Clearance) Metab_TS->Metabolite Slowed Rate

Figure 1: Mechanistic divergence.[2][3] In synthesis (top), the C-Br bond breaks, leaving the C-D bond intact (Secondary KIE). In metabolism (bottom), the C-D bond is attacked directly (Primary KIE), significantly slowing clearance.

Experimental Protocol: Determining

Objective: To accurately measure the Kinetic Isotope Effect (KIE) of oxidative addition in a self-validating "one-pot" competition experiment. This method eliminates errors associated with temperature fluctuations or catalyst loading differences between separate runs.

Materials[2][5][6]
  • Substrate A: 2-Bromopyridine (1.0 equiv)

  • Substrate B: 2-Bromopyridine-d4 (1.0 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Solvent: THF-d8 (for direct NMR monitoring)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv, inert reference)

Workflow (Step-by-Step)
  • Preparation: In a glovebox, weigh Substrate A (0.1 mmol), Substrate B (0.1 mmol), and Internal Standard (0.05 mmol) into a screw-cap NMR tube.

  • Baseline Acquisition: Add THF-d8 (0.6 mL). Shake to dissolve. Acquire a quantitative

    
    H NMR (T1 relaxation delay > 10s) to establish the precise initial ratio (
    
    
    
    ) of Protio:Deutero substrates.
    • Note: Integration of the protio-pyridine signals vs. the internal standard gives the "Light" concentration. The "Heavy" concentration is inferred or measured via

      
      H NMR if available, but usually, mass spectrometry (GC-MS) is preferred for the readout to avoid signal overlap.
      
  • Reaction Initiation: Add the Pd catalyst (0.005 mmol) dissolved in a minimal amount of THF-d8.

  • Monitoring: Heat the NMR tube to 60°C. Monitor the disappearance of the starting material peaks relative to the internal standard.

  • Sampling (Alternative to NMR): For higher precision, take aliquots at 10%, 20%, and 30% conversion. Quench immediately with cold ether/silica.

  • Analysis: Analyze aliquots via GC-MS (SIM mode). Monitor the molecular ion peaks:

    • 
       157/159 (Protio-Br)
      
    • 
       161/163 (Deutero-Br)
      
Calculation

Calculate the KIE using the standard equation for competition experiments [3]:



Where:

  • 
     = Fractional conversion of the protio substrate.
    
  • 
     = Fractional conversion of the deuterated substrate.
    

Diagram: Experimental Workflow

Experiment_Workflow Start Start: Equimolar Mix Protio (H) + Deutero (D) Reaction Add Catalyst (Pd) Run to ~20% Conversion Start->Reaction One-Pot Quench Quench Reaction Reaction->Quench Critical: Low Conversion Analysis GC-MS Analysis (SIM Mode) Quench->Analysis Measure Ratio Calc Calculate KIE ln(1-Fh) / ln(1-Fd) Analysis->Calc

Figure 2: Workflow for Internal Competition Experiment. Running both substrates in the same vessel cancels out systematic errors (temperature, catalyst concentration).

References

  • Colletto, C., et al. (2019). Deuterium Kinetic Isotope Effects in Palladium-Catalyzed Cross-Coupling. Nature Communications.[4] Available at: [Link]

  • Guengerich, F. P. (2017).[5] Kinetic Isotope Effects in Cytochrome P450-Catalyzed Oxidation Reactions. Journal of Biological Chemistry. Available at: [Link]

  • Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. Available at: [Link]

  • Baudoux, J., & Maddaluno, J. (2020). Recent Advances in the Synthesis of Deuterated Pyridines. Chemistry – A European Journal. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(5-Bromopyridin-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1-(5-Bromopyridin-2-yl)cyclopropanamine. Our goal is to equip you with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist to explain the rationale behind each recommendation, fostering a deep understanding of safe laboratory practices.

Hazard Assessment: Understanding the Risks

1-(5-Bromopyridin-2-yl)cyclopropanamine (CAS No. 944718-22-3) is a halogenated pyridine derivative. While comprehensive toxicological data for this specific compound is not extensively published, the available safety information and the known hazards of its structural components—a brominated pyridine and a primary amine—necessitate careful handling.

Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

Amines as a class can be skin and respiratory sensitizers, and halogenated organic compounds can have cumulative toxic effects. Therefore, minimizing exposure is the primary goal.

Core Personal Protective Equipment (PPE)

A foundational PPE ensemble is mandatory for all work with this compound, regardless of the scale.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2][3] Given the serious eye irritation hazard, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[4]

  • Skin and Body Protection:

    • Gloves: Nitrile or neoprene gloves are recommended for handling pyridine-like substances.[2][3] Always double-glove when handling the neat compound or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is essential to protect against splashes and contamination of personal clothing.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][6] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4]

Operational Protocols: PPE for Specific Tasks

The level of PPE required can vary based on the specific laboratory operation. The following table provides guidance for common procedures.

Task Engineering Controls Gloves Eye/Face Protection Respiratory Protection Body Protection
Weighing Solid Chemical Fume HoodDouble Nitrile/NeopreneGoggles & Face ShieldFume HoodLab Coat
Preparing Solutions Chemical Fume HoodDouble Nitrile/NeopreneGoggles & Face ShieldFume HoodLab Coat
Running Reaction Chemical Fume HoodSingle Nitrile/NeopreneGogglesFume HoodLab Coat
Work-up/Extraction Chemical Fume HoodDouble Nitrile/NeopreneGoggles & Face ShieldFume HoodLab Coat
Purification (Chromatography) Chemical Fume HoodSingle Nitrile/NeopreneGogglesFume HoodLab Coat

Emergency Procedures: Spill and Exposure Management

Spill Management: In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.

  • Containment: For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[7] Avoid generating dust.[8] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Disposal Plan: Managing Contaminated Waste

All waste containing 1-(5-Bromopyridin-2-yl)cyclopropanamine, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams.[12][13]

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][14]

Visualizing Your Safety Workflow

The following flowchart illustrates the decision-making process for selecting appropriate PPE when working with 1-(5-Bromopyridin-2-yl)cyclopropanamine.

PPE_Decision_Tree start Start: Planning to handle 1-(5-Bromopyridin-2-yl)cyclopropanamine fume_hood Is the procedure performed entirely within a certified chemical fume hood? start->fume_hood base_ppe Required Base PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat fume_hood->base_ppe Yes no_fume_hood Work outside a fume hood is NOT recommended. If unavoidable, proceed with extreme caution. fume_hood->no_fume_hood No task_assessment Assess the task's splash/aerosol risk base_ppe->task_assessment high_risk High Risk: (Weighing, preparing solutions, work-up) task_assessment->high_risk High low_risk Low Risk: (Closed system reaction, chromatography) task_assessment->low_risk Low add_face_shield Add Face Shield & Double Gloves high_risk->add_face_shield end Proceed with Experiment low_risk->end add_face_shield->end respirator Mandatory: NIOSH-approved respirator with organic vapor cartridges no_fume_hood->respirator respirator->base_ppe

Caption: PPE selection flowchart for handling 1-(5-Bromopyridin-2-yl)cyclopropanamine.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • BASF. (2026, February 6).
  • Volochem, Inc. (2015, January 3). 1-(5-Fluoropyridin-2-yl)
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.).
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Rutgers University. (n.d.).
  • Ontario Pesticide Education Program. (2020, November 2). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual [Video]. YouTube.
  • Thermo Fisher Scientific. (2025, December 19).
  • Enamine. (n.d.). Safety Data Sheet: 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
  • BASF. (2026, February 6).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (n.d.).
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.